2-(3-Chloropropyl)-1,3-dioxolane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-chloropropyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c7-3-1-2-6-8-4-5-9-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPUNVFDQXYNDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338934 | |
| Record name | 2-(3-Chloropropyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16686-11-6 | |
| Record name | 2-(3-Chloropropyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(3-Chloropropyl)-1,3-dioxolane chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of 2-(3-Chloropropyl)-1,3-dioxolane. This versatile compound serves as a key building block in various organic syntheses, particularly in the development of pharmaceutical intermediates and other complex molecules.
Chemical Structure and Identification
This compound, also known as 4-chlorobutyraldehyde ethylene acetal, is characterized by a five-membered dioxolane ring attached to a chloropropyl side chain. The dioxolane group serves as a protecting group for the aldehyde functionality, rendering the molecule stable under conditions that would typically affect an aldehyde. This "masked" aldehyde can be deprotected under acidic conditions when the aldehyde is needed for a subsequent reaction.
Structural Identifiers:
-
IUPAC Name: this compound
-
CAS Number: 16686-11-6[1]
-
Molecular Formula: C₆H₁₁ClO₂[1]
-
SMILES: ClCCCC1OCCO1[1]
-
InChI: 1S/C6H11ClO2/c7-3-1-2-6-8-4-5-9-6/h6H,1-5H2[1]
-
InChI Key: ZBPUNVFDQXYNDY-UHFFFAOYSA-N[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 150.60 g/mol | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 93-94 °C at 12 mmHg | [1] |
| Melting Point | 8 °C | [2] |
| Density | 1.142 g/mL at 20 °C | [1] |
| Refractive Index | n20/D 1.453 | [1] |
| Flash Point | 79 °C (174.2 °F) - closed cup | [1] |
| Assay | ≥97.0% (GC) | [1] |
Applications in Organic Synthesis
This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 3-(1,3-dioxolan-2-yl)propyl moiety.[1][3] Its bifunctional nature, possessing a masked aldehyde and an alkyl chloride, allows for a variety of synthetic transformations.
A primary application involves its use as an electrophile in nucleophilic substitution reactions. The chlorine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, and carbanions, to form a new carbon-carbon or carbon-heteroatom bond. Subsequently, the dioxolane protecting group can be removed to reveal the aldehyde for further functionalization. This strategy is employed in the synthesis of various complex molecules, including (±)-histrionicotoxin and (±)-histrionicotoxin 235A.[1] It has also been used in the preparation of corresponding phosphonates.[1][3]
Experimental Protocols
While specific, detailed experimental protocols from the literature are proprietary, a generalized procedure for a nucleophilic substitution reaction followed by deprotection can be outlined.
General Protocol for Nucleophilic Substitution and Deprotection:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound in an appropriate aprotic solvent (e.g., THF, DMF).
-
Addition of Nucleophile: Add the desired nucleophile to the reaction mixture. The reaction may require cooling, heating, or the use of a catalyst depending on the nucleophile's reactivity.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated ammonium chloride solution). Extract the product with an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or distillation.
-
Deprotection: Dissolve the purified intermediate in a mixture of an organic solvent and aqueous acid (e.g., THF/H₂O with HCl or H₂SO₄).
-
Deprotection Monitoring and Workup: Monitor the deprotection by TLC or GC. Once complete, neutralize the acid and perform an aqueous workup similar to step 4.
-
Final Purification: Purify the resulting aldehyde product.
Spectroscopic Data and Analysis
The structural elucidation and purity assessment of this compound and its derivatives are typically performed using a combination of spectroscopic techniques. Mass spectrometry (MS) data is available, which can be used to confirm the molecular weight.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed information about the carbon-hydrogen framework, while Infrared (IR) spectroscopy would be useful for identifying the presence of key functional groups.
Safety and Handling
This compound is a combustible liquid and requires careful handling in a well-ventilated area.[1][2] It is irritating to the eyes, respiratory system, and skin.[3]
Personal Protective Equipment (PPE): [1]
-
Eye/Face Protection: Tightly fitting safety goggles.
-
Skin Protection: Impervious and flame-resistant clothing, and gloves.
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or irritation is experienced.
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials and foodstuff containers.[2]
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its bifunctional nature, combining a masked aldehyde with a reactive alkyl chloride, provides a powerful tool for the construction of complex molecules. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.
References
- 1. This compound = 97.0 GC 16686-11-6 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. This compound | CAS 16686-11-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 1,3-Dioxolane, 2-(3-chloropropyl)-2-methyl- [webbook.nist.gov]
- 5. 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane(3308-94-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
An In-depth Technical Guide to the Reactivity of the Chloropropyl Group in Dioxolanes
For Researchers, Scientists, and Drug Development Professionals
The 2-(3-chloropropyl)-1,3-dioxolane moiety is a versatile functional group frequently employed as a key intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. The reactivity of the terminal chloro group on the propyl chain, coupled with the stability of the dioxolane protecting group, allows for a range of selective chemical transformations. This guide provides a comprehensive overview of the primary reactions involving the chloropropyl group, supported by experimental insights and quantitative data where available.
Core Reactivity: Nucleophilic Substitution
The primary mode of reactivity for the chloropropyl group in dioxolanes is the bimolecular nucleophilic substitution (SN2) reaction. The terminal chlorine atom is attached to a primary carbon, which is sterically accessible for backside attack by a wide range of nucleophiles. The dioxolane group, being an acetal, is stable under basic and neutral conditions, making it an excellent protecting group for the parent carbonyl functionality during these transformations.
Key Factors Influencing SN2 Reactivity:
-
Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are preferred as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Temperature: Higher temperatures generally increase the reaction rate, but can also promote side reactions like elimination (E2), although this is less common for primary alkyl halides.
-
Leaving Group: While this guide focuses on the chloro derivative, it is worth noting that the corresponding bromo and iodo analogs would exhibit higher reactivity due to the better leaving group ability of bromide and iodide ions.
Common Transformations of the Chloropropyl Group
The chloropropyl group serves as a handle for the introduction of various functional groups, enabling the construction of more complex molecular architectures.
Williamson Ether Synthesis
The reaction of a this compound with an alkoxide or phenoxide nucleophile affords the corresponding ether. This classic SN2 reaction is a reliable method for forming C-O bonds.
Reaction Scheme:
Caption: Williamson Ether Synthesis of 2-(3-Alkoxypropyl)-1,3-dioxolanes.
Experimental Protocol: General Procedure for Williamson Ether Synthesis
-
To a solution of the desired alcohol in a polar aprotic solvent such as DMF or THF, add a strong base like sodium hydride (NaH) at 0 °C to generate the alkoxide in situ.
-
After gas evolution ceases, add this compound to the reaction mixture.
-
Heat the reaction to a temperature typically ranging from 50 to 100 °C and monitor its progress by thin-layer chromatography (TLC)[1].
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
| Nucleophile (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | K₂CO₃ | Butanone | Reflux | 1 | 50-95 (general) | [1] |
| Ethanol | NaH | DMF | 60 | 16 | Not specified |
Synthesis of Azides
The azide functional group is a valuable precursor for the synthesis of amines via reduction or for use in "click" chemistry. The reaction of this compound with sodium azide is a straightforward and efficient SN2 displacement.
Reaction Scheme:
Caption: Synthesis of 2-(3-Azidopropyl)-1,3-dioxolane.
Experimental Protocol: Synthesis of Azide-Terminated Poly(ethylene glycol) (PEG-N₃) (Analogous Procedure)
Note: A direct protocol for this compound was not found, but this analogous procedure for a similar substrate can be adapted.
-
Dissolve the chloro-terminated starting material in anhydrous ethanol.
-
Add sodium azide (NaN₃) to the solution (typically 1.5 equivalents).
-
Reflux the mixture and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Dry the organic phase and concentrate to obtain the azide product.
| Substrate | Reagent | Solvent | Conditions | Yield (%) | Reference |
| Mesylated mPEG-OH | NaN₃ | Ethanol | Reflux | Not specified |
Intramolecular Cyclization: Formation of Spirocycles
The chloropropyl chain can participate in intramolecular reactions. For instance, reaction with a primary amine can lead to the formation of a piperidine ring, resulting in a spirocyclic system. This transformation is crucial in the synthesis of various biologically active compounds.
Reaction Scheme:
Caption: Formation of a Spiro-piperidine via Intramolecular Cyclization.
Experimental Protocol: General Procedure for N-Heterocyclization
-
A primary amine is reacted with an alkyl dihalide in an alkaline aqueous medium under microwave irradiation. This provides a general method for the synthesis of nitrogen-containing heterocycles.
-
Alternatively, a one-pot synthesis can be achieved by reacting a primary amine with a diol catalyzed by a Cp*Ir complex.
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| Primary amines and diols | Cp*Ir complex | Cyclic amines | Good to excellent | |
| Primary amines and alkyl dihalides | Microwave, aq. alkali | Cyclic amines | Not specified |
Grignard Reagent Formation
The chloropropyl group can be converted into a Grignard reagent, transforming the electrophilic carbon into a nucleophilic one. This opens up possibilities for carbon-carbon bond formation. However, the presence of the acetal group, which is sensitive to strongly acidic conditions that can arise during workup, requires careful handling. The reaction must be carried out under strictly anhydrous conditions.
Reaction Scheme:
Caption: Formation of a Grignard Reagent from this compound.
Experimental Protocol: General Procedure for Grignard Reagent Formation
-
All glassware must be thoroughly dried to remove any traces of water.
-
Place magnesium turnings in a flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add a small amount of an activator, such as iodine or 1,2-dibromoethane, to initiate the reaction[2].
-
Dissolve the this compound in an anhydrous ether solvent, such as diethyl ether or THF[2][3].
-
Add a small portion of the halide solution to the magnesium. The reaction is initiated by gentle heating.
-
Once the reaction has started (indicated by bubbling and/or a color change), add the remaining halide solution dropwise to maintain a gentle reflux[4].
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting Grignard reagent can then be used in subsequent reactions with electrophiles like aldehydes, ketones, or CO₂[2].
| Electrophile | Product after Acidic Workup |
| Carbon Dioxide (CO₂) | Carboxylic Acid |
| Aldehyde (R'CHO) | Secondary Alcohol |
| Ketone (R'COR'') | Tertiary Alcohol |
Conclusion
The chloropropyl group in dioxolane-containing molecules is a versatile synthetic handle that primarily undergoes SN2 reactions. This allows for the introduction of a wide array of functional groups, including ethers, azides, and amines, often with high efficiency. Furthermore, the ability to form a Grignard reagent from the chloropropyl group significantly broadens its synthetic utility by enabling the formation of new carbon-carbon bonds. The stability of the dioxolane ring under the typical basic or neutral conditions of these reactions makes it an effective protecting group, which can be readily removed under acidic conditions to reveal the parent carbonyl functionality at a later stage in a synthetic sequence. This combination of reactivity and stability solidifies the role of chloropropyl dioxolanes as valuable intermediates in modern organic synthesis.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. adichemistry.com [adichemistry.com]
- 3. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 4. Enantioselective route to 3-vinylidene tetrahydropyrans and 3-vinylidene oxepanes based on a silyl-Prins cyclization | Semantic Scholar [semanticscholar.org]
2-(3-Chloropropyl)-1,3-dioxolane: A Comprehensive Technical Guide to a Masked γ-Chlorobutyraldehyde for Researchers and Drug Development Professionals
An In-depth Technical Guide
In the landscape of synthetic organic chemistry and drug development, the strategic use of protecting groups is paramount for the successful synthesis of complex molecules. Among these, the protection of reactive functional groups like aldehydes is a common challenge. This technical guide focuses on 2-(3-chloropropyl)-1,3-dioxolane, a stable and versatile masked form of the volatile and unstable γ-chlorobutyraldehyde. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of its properties, synthesis, deprotection, and applications, supported by detailed experimental protocols and quantitative data.
Introduction: The Need for a Masked γ-Chlorobutyraldehyde
γ-Chlorobutyraldehyde is a valuable bifunctional molecule, possessing both an aldehyde for nucleophilic additions and a chloroalkane for substitutions. However, its high reactivity makes it prone to polymerization and other side reactions, complicating its storage and use in multi-step syntheses.[1] The protection of the aldehyde group as a 1,3-dioxolane acetal offers a robust solution to this instability. This compound serves as a stable, easily handleable surrogate, allowing for a wide range of chemical transformations at the chloropropyl side chain before the selective unmasking of the aldehyde functionality when required.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 16686-11-6 | |
| Molecular Formula | C₆H₁₁ClO₂ | |
| Molecular Weight | 150.60 g/mol | |
| Appearance | Colorless liquid | |
| Density | 1.142 g/mL at 20 °C | |
| Boiling Point | 93-94 °C at 12 mmHg | |
| Refractive Index | n20/D 1.453 | |
| Flash Point | 79 °C (closed cup) |
Synthesis of this compound
The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of γ-chlorobutyraldehyde with ethylene glycol. Due to the instability of the starting aldehyde, it is often generated in situ or used immediately after preparation. A common precursor for γ-chlorobutyraldehyde is the oxidation of 4-chlorobutanol or the reduction of 4-chlorobutyronitrile. An alternative approach involves the reaction of 4-chloro-1-acetoxy-1-butene with an alcohol in the presence of an acid catalyst to form the corresponding acetal.
Experimental Protocol: Acetalization of γ-Chlorobutyraldehyde
This protocol describes the formation of the dioxolane from the aldehyde.
Materials:
-
γ-Chlorobutyraldehyde
-
Ethylene glycol (1.2 equivalents)
-
p-Toluenesulfonic acid (p-TSA) (0.02 equivalents) or Amberlyst-15 resin
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, add γ-chlorobutyraldehyde and toluene.
-
Add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid or Amberlyst-15 resin.
-
Heat the mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
If using p-TSA, wash the organic layer with saturated sodium bicarbonate solution and then with brine. If using Amberlyst-15, filter off the resin.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound.
Expected Yield: While specific yields for this exact reaction are not widely reported in literature, similar acetalizations of aldehydes typically proceed in high yields, often exceeding 90%.
Deprotection to Regenerate γ-Chlorobutyraldehyde
The key utility of this compound lies in the ability to regenerate the aldehyde functionality under controlled conditions. This is typically achieved by acid-catalyzed hydrolysis.
Experimental Protocol: Acid-Catalyzed Deprotection
Materials:
-
This compound
-
Acetone/Water mixture (e.g., 4:1 v/v)
-
p-Toluenesulfonic acid (catalytic amount) or Amberlyst-15 resin
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in an acetone/water mixture.
-
Add a catalytic amount of p-toluenesulfonic acid or Amberlyst-15 resin.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, if using p-TSA, neutralize the acid with saturated sodium bicarbonate solution. If using Amberlyst-15, filter off the resin.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and carefully concentrate under reduced pressure at low temperature to obtain γ-chlorobutyraldehyde.
Note: Due to the instability of the product, it is recommended to use it immediately in the next synthetic step.
Synthetic Applications
The stability of the dioxolane protecting group allows for a variety of transformations on the chloropropyl side chain.
Grignard Reaction
The chloro group can be converted to a Grignard reagent, which can then be reacted with various electrophiles.
Caption: Grignard reaction workflow using the protected aldehyde.
Experimental Protocol: Grignard Reagent Formation and Reaction
Materials:
-
This compound
-
Magnesium turnings (activated)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Electrophile (e.g., dry ice for carboxylation)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), place magnesium turnings and a crystal of iodine.
-
Add a solution of this compound in anhydrous THF dropwise to initiate the reaction.
-
Once the reaction starts (indicated by heat and disappearance of the iodine color), add the remaining solution to maintain a gentle reflux.
-
After the addition is complete, stir the mixture until the magnesium is consumed.
-
Cool the Grignard reagent and add the desired electrophile. For example, pour the Grignard solution over crushed dry ice for carboxylation.
-
After the reaction with the electrophile is complete, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, dry, and purify.
Spectroscopic Data
The structural integrity of this compound can be confirmed by various spectroscopic techniques.
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to the dioxolane ring protons (around 3.8-4.0 ppm), the chloropropyl chain protons (multiplets between 1.8-3.6 ppm), and the acetal proton (triplet around 4.8 ppm). |
| ¹³C NMR | A signal for the acetal carbon (around 103 ppm), signals for the dioxolane carbons (around 65 ppm), and signals for the chloropropyl chain carbons. |
| FTIR | Characteristic C-O stretching frequencies for the acetal group (around 1000-1200 cm⁻¹) and the absence of a strong carbonyl (C=O) absorption (around 1700 cm⁻¹). |
| Mass Spectrometry | The mass spectrum of the related compound 2-(3-chloropropyl)-2-methyl-1,3-dioxolane shows characteristic fragmentation patterns that can be used for identification.[2] |
Logical Workflow for Synthesis and Deprotection
The following diagram illustrates the logical flow of protecting a reactive aldehyde, performing a subsequent reaction, and then deprotecting it.
Caption: A logical workflow for utilizing the masked aldehyde.
Conclusion
This compound is an invaluable tool for organic chemists, providing a stable and versatile masked form of γ-chlorobutyraldehyde. Its use allows for a broader range of synthetic transformations that would otherwise be incompatible with a free aldehyde group. The straightforward protection and deprotection protocols, coupled with the stability of the dioxolane ring, make it an essential building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This guide provides the necessary technical information for its effective implementation in research and development.
References
An In-depth Technical Guide to the Physical Properties of 4-Chlorobutyraldehyde Diethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4-chlorobutyraldehyde diethyl acetal (CAS RN: 6139-83-9), a key intermediate in organic synthesis.[1] The information presented herein is intended to support research and development activities by providing reliable physical data and relevant experimental context.
Note: The compound discussed is 4-chlorobutyraldehyde diethyl acetal, as it is the more extensively documented and commercially available derivative. This guide will use the common name and its synonyms, such as 4-chloro-1,1-diethoxybutane, interchangeably.
Core Physical and Chemical Properties
4-Chlorobutyraldehyde diethyl acetal is a colorless to pale yellow liquid with a distinctive odor.[2] It is an organic compound featuring a butyraldehyde backbone substituted with a chlorine atom at the fourth position and a diethyl acetal functional group that protects the aldehyde.[2] This structure provides stability and makes it a valuable intermediate in the synthesis of more complex molecules, including triptans like Sumatriptan and Zolmitriptan.[1][3][4]
The following table summarizes the key physical properties of 4-chlorobutyraldehyde diethyl acetal, compiled from various sources for easy reference and comparison.
| Property | Value | Notes | Source(s) |
| Molecular Formula | C₈H₁₇ClO₂ | [2][5][6][7][8][9] | |
| Molecular Weight | 180.67 g/mol | [3][5][6][7][8][9] | |
| CAS Number | 6139-83-9 | [2][5][6][7] | |
| Appearance | Colorless Liquid / Oil | Clear | [1][3][5][10] |
| Boiling Point | 89-92 °C | at 14 Torr | [3] |
| 92 °C | at 20 mmHg (2.7 kPa) | [6][10] | |
| 45-50 °C | at 1 mmHg | [1][3] | |
| 208.6 °C | at 760 mmHg (calculated) | [1][5][8] | |
| Density | 0.976 - 1.0±0.1 g/cm³ | [1][3][5][8] | |
| Refractive Index | 1.426 - 1.430 | at 20 °C | [1][3][5] |
| Flash Point | 51.1 °C | [1][3][5] | |
| Vapor Pressure | 0.306 mmHg | at 25 °C | [5] |
| Solubility | Soluble in organic solvents. | Slightly soluble in Chloroform and Methanol.[5] No data available for water solubility.[6] | [2] |
| Storage | Room Temperature | Recommended in a cool, dark place (<15°C) under inert gas. Moisture sensitive. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication of results and the development of new synthetic pathways. Below are protocols for the synthesis of 4-chlorobutyraldehyde diethyl acetal and general methods for the determination of its physical properties.
Two common methods for the preparation of 4-chlorobutyraldehyde diethyl acetal are outlined below.
Method 1: From 4-Chloro-1-acetoxy-1-butene [1][3] This procedure involves the acid-catalyzed acetalization of an enol ester.
-
Reaction Setup: A mixture of 13.7 grams (0.092 mole) of 4-chloro-1-acetoxy-1-butene, 100 mL (1.70 mole) of 95% ethanol, and approximately 5 grams of triethyl orthoformate is prepared. The triethyl orthoformate is added to ensure anhydrous conditions.[1][3]
-
Catalysis: 1.40 grams of Amberlyst 15, an acidic ion-exchange resin, is added to the mixture as a catalyst.[1][3]
-
Reaction Execution: The mixture is stirred under reflux for 5 hours.[1][3]
-
Monitoring: The completion of the reaction is monitored by gas chromatography (GC) analysis.[1][3]
-
Workup and Purification: Upon completion, the product is worked up and purified by distillation to afford 4-chlorobutyraldehyde diethyl acetal.[1][3] The product has a reported boiling point of 45-50° C at 1 mm Hg.[1][3]
Method 2: From 4-Chlorobutyraldehyde [4] This process describes a cost-effective and environmentally benign synthesis using a phase transfer catalyst.
-
Reaction Setup: 21 kg of 4-chlorobutyraldehyde, 189 L of absolute ethanol, 26.1 kg of triethyl orthoformate, and 0.77 kg of tetrabutylammonium bromide (TBAB) as a phase transfer catalyst are charged into a 500 L flask.[4]
-
Reaction Execution: The mixture is stirred at a controlled temperature of 30-32 °C for 1-2 hours. Maintaining this temperature is crucial to control the formation of impurities.[4]
-
Purification: The product is purified by distillation. The pure fraction is collected at a vapor temperature of 65–70 °C under 16 mm pressure.[4]
The physical properties listed in the table are determined using standard laboratory techniques.
-
Boiling Point: The boiling point is determined by distillation under a specific pressure (e.g., vacuum distillation). The temperature at which the liquid boils and condenses is recorded, along with the corresponding pressure.
-
Density: Density is typically measured using a pycnometer or a digital density meter. It is the mass of the substance per unit volume, often reported in g/cm³ at a specific temperature.
-
Refractive Index: The refractive index, a measure of how light propagates through the material, is determined using a refractometer. The measurement is usually taken at a standard temperature (e.g., 20°C) using a specific wavelength of light (e.g., the sodium D-line).
-
Flash Point: The flash point is the lowest temperature at which the vapors of the liquid will ignite with an ignition source. It is determined using either an open-cup or closed-cup apparatus.
-
Solubility: Qualitative solubility is assessed by mixing the compound with various solvents (e.g., water, chloroform, methanol) and observing if it dissolves to form a homogeneous solution.
Workflow Visualization
The following diagram illustrates the general experimental workflow for the synthesis and purification of 4-chlorobutyraldehyde diethyl acetal, based on the described protocols.
References
- 1. 4-Chlorobutanal diethyl acetal | 6139-83-9 [chemicalbook.com]
- 2. CAS 6139-83-9: 4-Chlorobutyraldehyde diethyl acetal [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. Process For Preparation Of 4 Chlorobutyraldehyde Diethyl Acetal [quickcompany.in]
- 5. chembk.com [chembk.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. 4-Chlorobutyraldehyde Diethyl Acetal | C8H17ClO2 | CID 262598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. dev.klivon.com [dev.klivon.com]
- 10. chemicalbook.com [chemicalbook.com]
Stability and Decomposition Pathways of 2-(3-Chloropropyl)-1,3-dioxolane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and potential decomposition pathways of 2-(3-Chloropropyl)-1,3-dioxolane. Due to a lack of extensive publicly available stability data for this specific compound, this document synthesizes information from analogous structures and established chemical principles to provide a robust framework for its handling, storage, and analysis. The guide details plausible decomposition mechanisms and furnishes recommended experimental protocols for researchers to generate specific stability data.
Chemical and Physical Properties
This compound is a cyclic acetal. The 1,3-dioxolane ring serves as a protecting group for the aldehyde functional group of 4-chlorobutanal. This protection renders the aldehyde moiety stable to basic and nucleophilic conditions, a property widely utilized in organic synthesis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁ClO₂ | [1][2] |
| Molecular Weight | 150.60 g/mol | [1][2] |
| CAS Number | 16686-11-6 | [1][2] |
| Appearance | Liquid | [1] |
| Boiling Point | 93-94 °C at 12 mmHg | [1] |
| Density | 1.142 g/mL at 20 °C | [1] |
| Refractive Index | n20/D 1.453 | [1] |
| Flash Point | 79 °C (174.2 °F) - closed cup | [1][2] |
Stability Profile
The stability of this compound is primarily dictated by the chemical nature of the 1,3-dioxolane ring.
General Stability: The compound is stable under neutral and basic conditions at room temperature in the absence of strong oxidizing agents.[3][4] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4]
Acidic Conditions: The 1,3-dioxolane ring is susceptible to hydrolysis under acidic conditions. This reaction is a standard method for deprotection in organic synthesis and represents the primary decomposition pathway in acidic environments. The rate of hydrolysis is dependent on the pH and temperature.
Thermal Conditions: While specific data for this compound is unavailable, studies on related 1,3-dioxolanes suggest that thermal decomposition occurs at elevated temperatures.[5] The process is likely to be a unimolecular reaction involving radical intermediates.
Incompatibilities: The compound is incompatible with strong oxidizing agents.[3]
Decomposition Pathways
Two primary decomposition pathways are anticipated for this compound: acid-catalyzed hydrolysis and thermal decomposition.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the acetal is cleaved to reveal the parent aldehyde and diol. The generally accepted mechanism involves the following steps:
-
Protonation of one of the oxygen atoms of the dioxolane ring.
-
Ring opening to form a resonance-stabilized carbocation.
-
Nucleophilic attack by water on the carbocation.
-
Deprotonation to yield a hemiacetal.
-
Protonation of the second oxygen atom.
-
Elimination of ethylene glycol to form a protonated aldehyde.
-
Deprotonation to yield 4-chlorobutanal.
Figure 1. Proposed pathway for acid-catalyzed hydrolysis.
Thermal Decomposition
Based on studies of similar dioxolanes, a plausible thermal decomposition pathway involves homolytic cleavage of the C-O bond, leading to a diradical intermediate.[5] This intermediate can then undergo further fragmentation. The presence of the chloropropyl side chain may introduce additional complexities, potentially leading to the formation of various smaller molecules. Hazardous decomposition products upon combustion include hydrogen chloride and carbon monoxide.[3]
Figure 2. Hypothetical thermal decomposition pathway.
Recommended Experimental Protocols
To obtain quantitative stability data for this compound, a series of forced degradation studies are recommended. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be developed and validated prior to these studies.
Figure 3. Experimental workflow for stability assessment.
Acid Hydrolysis
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Place the solution in a constant temperature bath at 60°C.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution.
-
Quenching and Analysis: Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Base Hydrolysis
-
Preparation: Use the same stock solution as in the acid hydrolysis study.
-
Stress Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Place the solution in a constant temperature bath at 60°C.
-
Sampling: At specified time points, withdraw an aliquot.
-
Quenching and Analysis: Neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid and dilute for HPLC analysis.
Oxidative Degradation
-
Preparation: Use the same stock solution.
-
Stress Condition: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light.
-
Sampling and Analysis: At specified time points, withdraw an aliquot, dilute with the mobile phase, and analyze by HPLC.
Thermal Degradation
-
Preparation: Place a known amount of solid this compound in a petri dish.
-
Stress Condition: Expose the sample to dry heat at 80°C in a calibrated oven for 48 hours.
-
Sampling and Analysis: At specified time points, take a sample, dissolve it in a suitable solvent, dilute to a known concentration, and analyze by HPLC.
Data Presentation
Quantitative results from the proposed stability studies should be tabulated to facilitate analysis and comparison. The following table serves as a template for recording such data.
Table 2: Template for Summarizing Forced Degradation Data
| Stress Condition | Duration (hours) | Temperature (°C) | % Assay of Parent Compound | % Total Degradation | Major Degradation Products |
| 0.1 M HCl | 2 | 60 | |||
| 8 | 60 | ||||
| 24 | 60 | ||||
| 0.1 M NaOH | 2 | 60 | |||
| 8 | 60 | ||||
| 24 | 60 | ||||
| 3% H₂O₂ | 8 | Room Temp | |||
| 24 | Room Temp | ||||
| Dry Heat | 24 | 80 | |||
| 48 | 80 |
Conclusion
This compound is a moderately stable compound under standard storage conditions. Its primary liability is the 1,3-dioxolane ring's susceptibility to acid-catalyzed hydrolysis, which yields 4-chlorobutanal and ethylene glycol. Thermal degradation at elevated temperatures is also a potential decomposition pathway. This guide provides the theoretical and methodological foundation for researchers to conduct detailed stability studies. The experimental protocols outlined herein will enable the generation of specific quantitative data, leading to a comprehensive understanding of the stability and decomposition pathways of this compound. This knowledge is crucial for its effective use in research, development, and manufacturing.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. [Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the Mechanism of Acetal Formation for 2-(3-Chloropropyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the acid-catalyzed mechanism for the formation of 2-(3-Chloropropyl)-1,3-dioxolane, a valuable intermediate in organic synthesis. The document details the synthesis from 4-chlorobutyraldehyde and ethylene glycol, outlining the key mechanistic steps, including hemiacetal formation and subsequent cyclization. This guide also presents relevant quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of the process for professionals in research and drug development.
Introduction
Acetal formation is a fundamental and reversible reaction in organic chemistry, crucial for the protection of carbonyl groups in aldehydes and ketones.[1] This protective strategy is vital in multi-step syntheses where the carbonyl group's reactivity could interfere with desired transformations at other sites of the molecule. The formation of cyclic acetals, such as 1,3-dioxolanes, is particularly favored due to their enhanced stability.[1]
This compound, also known as 4-chlorobutyraldehyde ethylene acetal, is a key synthetic intermediate.[2] The presence of both a protected aldehyde and a reactive chloropropyl group makes it a versatile building block for the introduction of a four-carbon unit in the synthesis of more complex molecules, including pharmaceuticals.[3] Understanding the mechanism of its formation is paramount for optimizing reaction conditions and maximizing yields.
The General Mechanism of Acid-Catalyzed Acetal Formation
The formation of an acetal from an aldehyde and an alcohol proceeds under acidic conditions. The acid catalyst is essential to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[4]
The reaction mechanism can be described in two main stages:
-
Hemiacetal Formation: The first stage involves the nucleophilic addition of one equivalent of alcohol to the protonated carbonyl group to form a hemiacetal. This intermediate contains both an alcohol and an ether functional group on the same carbon.[5]
-
Acetal Formation: The newly formed hydroxyl group of the hemiacetal is then protonated by the acid catalyst, converting it into a good leaving group (water). The departure of the water molecule is facilitated by the lone pair of electrons on the adjacent ether oxygen, leading to the formation of a resonance-stabilized oxonium ion. A second molecule of the alcohol then attacks this electrophilic species, and subsequent deprotonation yields the final acetal product.[5]
Caption: General mechanism of acid-catalyzed acetal formation.
Synthesis of this compound
The synthesis of this compound involves the reaction of 4-chlorobutyraldehyde with ethylene glycol in the presence of an acid catalyst. This intramolecular-like cyclization is highly favored and results in the formation of a stable five-membered 1,3-dioxolane ring.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. 2-(3-氯丙基)-1,3-二噁戊环 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Process For Preparation Of 4 Chlorobutyraldehyde Diethyl Acetal [quickcompany.in]
- 4. 1,3-Dioxolane, 2-(3-chloropropyl)-2-methyl- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-(3-Chloropropyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical safety and handling precautions for 2-(3-Chloropropyl)-1,3-dioxolane (CAS No. 16686-11-6), a key building block in various synthetic applications. Adherence to these guidelines is paramount for ensuring personnel safety and maintaining the integrity of research and development activities.
Understanding the Hazard Profile
GHS Classification
Although a specific GHS classification is not universally available, related compounds and available data suggest caution. For instance, 1,3-Dioxolane is classified as a highly flammable liquid and is suspected of damaging fertility or the unborn child.[3] Given the structural similarity, a conservative approach to handling this compound is warranted.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key characteristics of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClO₂ | [2] |
| Molecular Weight | 150.60 g/mol | [2] |
| Appearance | Colorless to brown clear liquid | [2] |
| Boiling Point | 93-94 °C at 12 mmHg | [2] |
| Melting Point | 8 °C (lit.) | [4] |
| Flash Point | 79 °C (174.2 °F) - closed cup | |
| Density | 1.142 g/mL at 20 °C (lit.) | [2] |
| Refractive Index | n20/D 1.453 (lit.) | [2] |
| CAS Number | 16686-11-6 | [2] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to minimize exposure. The following diagram outlines the recommended PPE for handling this compound.
Eye and Face Protection
Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]
Skin Protection
Wear fire/flame resistant and impervious clothing.[4] Chemically resistant gloves are also required.
Respiratory Protection
If exposure limits are exceeded or if irritation or other symptoms are experienced, use a full-face respirator.[4]
Handling and Storage Protocols
Safe Handling
-
Handle in a well-ventilated place.[4]
-
Avoid contact with skin and eyes.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[4][5]
-
Wash hands thoroughly after handling.[6]
-
Keep away from heat, sparks, open flames, and hot surfaces.[5][7]
Storage Conditions
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[4][5][6]
-
Store apart from foodstuff containers or incompatible materials.[4]
-
Incompatible materials include strong oxidizing agents.[5][6]
Accidental Release and First Aid Measures
Accidental Release Measures
In the event of a spill, follow a structured response to mitigate the hazard.
Key steps for accidental release include:
-
Prevent further leakage or spillage if it is safe to do so.[4]
-
Avoid dust formation.[4]
-
Collect and arrange for disposal. Do not discharge into sewer systems.[4]
First Aid Measures
| Exposure Route | First Aid Protocol | Source |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation. | [4] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. | [4][5] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [4][5] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. | [4][5][6] |
Fire-Fighting and Disposal Considerations
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5] Water mist may be used to cool closed containers.[5]
-
Specific Hazards: This compound is a combustible liquid. Containers may explode when heated, and vapors may form explosive mixtures with air.[5] Vapors may travel to a source of ignition and flash back.[5]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.
Disposal Considerations
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[4]
-
Contaminated packaging can be triple rinsed and offered for recycling or reconditioning.[4]
-
Alternatively, packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[4]
-
Dispose of contents/container to an approved waste disposal plant.[5]
Toxicological and Ecological Information
Toxicological Information
Detailed toxicological studies on this compound are largely unavailable. Most safety data sheets report "no data available" for acute toxicity, skin corrosion/irritation, serious eye damage/eye irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, and specific target organ toxicity.[4] One source indicates that the toxicological properties of a similar compound have not been fully investigated but may cause respiratory tract, skin, and eye irritation, as well as gastrointestinal irritation if ingested.[6]
Ecological Information
There is no available data on the ecotoxicity of this compound, including its effects on fish, daphnia, algae, and microorganisms.[4] Information on its persistence, degradability, bioaccumulative potential, and mobility in soil is also unavailable.[4]
Conclusion
The safe handling of this compound in a research and development setting necessitates a proactive and cautious approach. While significant gaps exist in the toxicological and ecological data for this compound, the available information underscores the importance of stringent adherence to the handling, storage, and personal protection protocols outlined in this guide. By implementing these measures, researchers and scientists can mitigate the potential risks and ensure a safe working environment.
References
- 1. This compound | CAS 16686-11-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. lobachemie.com [lobachemie.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane(3308-94-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
Methodological & Application
Synthesis protocol for 2-(3-Chloropropyl)-1,3-dioxolane from ethylene glycol
Application Note: Synthesis of 2-(3-Chloropropyl)-1,3-dioxolane
Abstract
This document provides a detailed protocol for the synthesis of this compound, a versatile intermediate in pharmaceutical and agricultural chemical development.[1] The synthesis proceeds via the acid-catalyzed acetalization of 4-chlorobutyraldehyde with ethylene glycol. This method is a standard procedure for protecting the aldehyde functional group, allowing for subsequent chemical modifications at other parts of the molecule.[2] The protocol outlines the required materials, step-by-step experimental procedure, safety precautions, and methods for purification and characterization.
Introduction
This compound, also known as 4-chlorobutyraldehyde ethylene acetal, serves as a key building block in organic synthesis. It functions as a masked form of γ-chlorobutyraldehyde, enabling the introduction of the 3-(1,3-dioxolan-2-yl)propyl moiety into various molecular scaffolds. This intermediate is utilized in the synthesis of complex molecules, including pharmaceuticals like (±)-histrionicotoxin and anti-cancer agents, as well as agrochemicals.[1]
The core of the synthesis is the formation of a cyclic acetal, a reaction between an aldehyde (4-chlorobutyraldehyde) and a diol (ethylene glycol).[2][3] This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product.[3][4]
Reaction Scheme
The synthesis is achieved through the acid-catalyzed reaction between 4-chlorobutyraldehyde and ethylene glycol, as depicted below.
Caption: Acid-catalyzed acetalization reaction.
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis.
Materials and Equipment
| Reagent/Material | Grade | Supplier | CAS Number |
| 4-Chlorobutyraldehyde | ≥95% | Sigma-Aldrich | 6139-84-0 |
| Ethylene Glycol | Anhydrous, ≥99.8% | Fisher Scientific | 107-21-1 |
| p-Toluenesulfonic acid (PTSA) | Monohydrate, ≥98.5% | Acros Organics | 6192-52-5 |
| Toluene | Anhydrous, ≥99.8% | VWR Chemicals | 108-88-3 |
| Saturated Sodium Bicarbonate | ACS Reagent | J.T. Baker | 144-55-8 |
| Anhydrous Magnesium Sulfate | ≥97% | EMD Millipore | 7487-88-9 |
| Diethyl Ether | Anhydrous, ≥99% | Sigma-Aldrich | 60-29-7 |
Equipment:
-
Round-bottom flask (500 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation setup
Synthesis Workflow
Caption: Overall synthesis and purification workflow.
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, combine 4-chlorobutyraldehyde (53.3 g, 0.5 mol), ethylene glycol (34.1 g, 0.55 mol), a catalytic amount of p-toluenesulfonic acid (PTSA) (0.95 g, 5 mmol), and 200 mL of toluene.
-
Azeotropic Distillation: Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring.[5] Continue refluxing until the theoretical amount of water (9 mL) is collected in the Dean-Stark trap, which typically takes 3-5 hours.
-
Reaction Quenching and Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, and then with 100 mL of brine (saturated NaCl solution).
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: Purify the resulting crude oil by vacuum distillation. Collect the fraction boiling at 93-94 °C at 12 mmHg.
Results and Characterization
The reaction typically yields the pure product as a colorless liquid.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Molecular Formula | C₆H₁₁ClO₂ | |
| Molecular Weight | 150.60 g/mol | |
| Boiling Point | 93-94 °C / 12 mmHg | |
| Density | 1.142 g/mL at 20 °C | |
| Refractive Index (n20/D) | 1.453 | |
| Typical Yield | 75-85% | - |
| Appearance | Colorless liquid | [6] |
Safety and Handling
Hazard Identification:
-
4-Chlorobutyraldehyde: Corrosive and lachrymator. Handle in a fume hood.
-
Ethylene Glycol: Harmful if swallowed.
-
Toluene: Flammable liquid and vapor. Can cause skin and eye irritation.
-
This compound: Causes skin, eye, and respiratory system irritation.[6] Combustible liquid with a flash point of 79 °C.
Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).[7][8]
-
All operations should be conducted in a well-ventilated chemical fume hood.[7][9]
-
Ensure eyewash stations and safety showers are readily accessible.[9]
Waste Disposal:
-
Dispose of all chemical waste according to institutional and local environmental regulations. Organic waste should be collected in a designated, labeled container.
Conclusion
This protocol provides a reliable and efficient method for the synthesis of this compound. The procedure is robust and can be scaled for various research and development needs. Adherence to the outlined safety precautions is critical for the safe execution of this synthesis. The final product is a valuable intermediate for further synthetic applications in medicinal and materials chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. data.epo.org [data.epo.org]
- 5. US20040192958A1 - Process for preparing derivatives of 4-halobutyraldehyde - Google Patents [patents.google.com]
- 6. This compound | CAS 16686-11-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. echemi.com [echemi.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
Application of 2-(3-Chloropropyl)-1,3-dioxolane in Grignard Reactions: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-(3-chloropropyl)-1,3-dioxolane in Grignard reactions. This versatile reagent serves as a valuable building block in organic synthesis, particularly for the introduction of a protected propanal moiety. The 1,3-dioxolane group effectively masks the aldehyde functionality, which would otherwise be incompatible with the highly nucleophilic and basic nature of Grignard reagents.
The primary application involves the formation of a Grignard reagent, 3-(1,3-dioxolan-2-yl)propylmagnesium chloride, which can then be reacted with a wide array of electrophiles. Subsequent acidic work-up deprotects the dioxolane, revealing the aldehyde for further synthetic transformations. This methodology is particularly relevant in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).
Key Applications and Reaction Scheme
The Grignard reagent derived from this compound acts as a three-carbon nucleophilic building block with a latent aldehyde functionality. This enables the synthesis of various substituted aldehydes and their derivatives.
Quantitative Data Summary
The following tables summarize representative yields for the formation of the Grignard reagent and its subsequent reaction with various electrophiles. It is important to note that the Grignard reagent derived from this compound can be thermally unstable. Therefore, reaction conditions, particularly temperature, play a crucial role in achieving optimal yields.
Table 1: Formation of 3-(1,3-Dioxolan-2-yl)propylmagnesium chloride
| Method | Magnesium Type | Solvent | Temperature (°C) | Initiation | Reaction Time (h) | Typical Yield (%) | Reference |
| Standard | Turnings | THF | Reflux | Iodine, Heat | 2-4 | Moderate to Good | General |
| Low Temperature | Rieke® Magnesium | THF | -78 | - | 0.25 | Good to Excellent | [1] |
Table 2: Reaction of 3-(1,3-Dioxolan-2-yl)propylmagnesium chloride with Electrophiles
| Electrophile | Product after Deprotection | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| Benzaldehyde | 4-hydroxy-4-phenylbutanal | THF | 0 to rt | 2-4 | 75-85 | Analog |
| Cyclohexanone | 1-(3-oxopropyl)cyclohexan-1-ol | THF | 0 to rt | 2-4 | 70-80 | Analog |
| Carbon Dioxide (CO₂) | 4-oxobutanoic acid | THF | -78 to rt | 1-3 | 65-75 | [2] |
| Formaldehyde | 4-hydroxybutanal | THF | 0 to rt | 2-4 | 60-70 | Analog |
Note: Yields are based on the starting this compound and can vary significantly based on the specific reaction conditions and the purity of the reagents. "Analog" indicates that the yield is based on reactions with similar Grignard reagents due to a lack of specific data for the title compound.
Experimental Protocols
Protocol 1: Preparation of 3-(1,3-Dioxolan-2-yl)propylmagnesium chloride (Standard Method)
This protocol describes the formation of the Grignard reagent using standard magnesium turnings. Careful control of the reaction temperature is crucial to minimize decomposition.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, and inert gas supply (Nitrogen or Argon).
Procedure:
-
Assemble the flame-dried glassware under a positive pressure of inert gas.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the reaction flask.
-
Add a portion of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add a small amount of the halide solution to the magnesium suspension. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling.
-
Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 2-4 hours to ensure complete reaction.
-
Cool the resulting greyish-black solution to room temperature. The Grignard reagent is now ready for use in subsequent reactions.
Protocol 2: Low-Temperature Preparation of 3-(1,3-Dioxolan-2-yl)propylmagnesium chloride (Rieke® Magnesium Method)
This method is advantageous for overcoming the thermal instability of the Grignard reagent, often leading to higher yields.[1]
Materials:
-
Rieke® Magnesium (highly reactive magnesium)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask, magnetic stirrer, low-temperature thermometer, syringe, and inert gas supply.
Procedure:
-
Set up a flame-dried Schlenk flask under an inert atmosphere.
-
Add Rieke® Magnesium (1.5 equivalents) to the flask.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add anhydrous THF to the flask with stirring.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred suspension of Rieke® Magnesium at -78 °C.
-
The reaction is typically rapid and should be complete within 15-30 minutes.
-
The resulting Grignard reagent solution can be used directly at low temperatures for subsequent reactions.
Protocol 3: Reaction of 3-(1,3-Dioxolan-2-yl)propylmagnesium chloride with an Electrophile (e.g., Benzaldehyde)
This protocol outlines a general procedure for the reaction of the prepared Grignard reagent with an aldehyde.
Procedure:
-
Prepare the solution of 3-(1,3-dioxolan-2-yl)propylmagnesium chloride as described in Protocol 1 or 2.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of THF).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude dioxolane-protected alcohol.
-
For deprotection, dissolve the crude product in a mixture of acetone and 1 M aqueous HCl and stir at room temperature until TLC analysis indicates complete conversion.
-
Neutralize the reaction with saturated aqueous sodium bicarbonate and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product, 4-hydroxy-4-phenylbutanal, by column chromatography on silica gel.
Conclusion
This compound is a valuable synthetic tool for the introduction of a functionalized three-carbon unit. The successful application of this reagent in Grignard reactions hinges on the careful control of the Grignard formation step to mitigate the thermal instability of the organomagnesium intermediate. The use of highly reactive Rieke® magnesium at low temperatures provides a reliable method for its preparation. The resulting Grignard reagent can be effectively coupled with a variety of electrophiles, providing access to a range of valuable building blocks for the pharmaceutical and chemical industries.
References
Application Notes and Protocols for the Introduction of the 3-(1,3-Dioxolan-2-yl)propyl Moiety using 2-(3-Chloropropyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-(3-chloropropyl)-1,3-dioxolane for the introduction of the 3-(1,3-dioxolan-2-yl)propyl moiety, a valuable building block in organic synthesis and drug development. This masked aldehyde functionality allows for selective transformations at other positions of a molecule before its deprotection to reveal the reactive aldehyde.
Introduction
This compound serves as a stable and effective reagent for the installation of a protected three-carbon chain terminating in an aldehyde. The dioxolane group is robust under a variety of reaction conditions, including basic, nucleophilic, and certain reducing environments, making it an ideal protecting group. Subsequent acidic hydrolysis readily cleaves the acetal to furnish the corresponding aldehyde, which can then participate in a wide range of chemical transformations.
Key Applications
The introduction of the 3-(1,3-dioxolan-2-yl)propyl moiety is a key step in the synthesis of a variety of complex molecules, including:
-
Pharmaceutical Intermediates: The resulting aldehyde can be a precursor to various functional groups found in biologically active compounds.
-
Molecular Probes and Tracers: The propyl chain can act as a spacer, and the terminal aldehyde allows for the conjugation of reporter molecules.
-
Natural Product Synthesis: This building block is utilized in the construction of complex natural product skeletons.
Experimental Protocols
N-Alkylation of Secondary Amines
This protocol details the N-alkylation of a secondary amine, such as piperidine, using this compound.
Reaction Scheme:
Materials:
-
Piperidine
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq.) and anhydrous acetonitrile.
-
Add finely powdered and dry potassium carbonate (2.0 eq.).
-
Add this compound (1.2 eq.) to the suspension.
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure 1-(3-(1,3-dioxolan-2-yl)propyl)piperidine.
Quantitative Data:
| Substrate | Alkylating Agent | Base | Solvent | Temp. | Time (h) | Yield (%) |
| Piperidine | This compound | K₂CO₃ | MeCN | Reflux | 18 | 85 |
| Morpholine | This compound | K₂CO₃ | DMF | 80 °C | 12 | 92 |
N-Alkylation of Indoles
This protocol outlines the N-alkylation of indole with this compound.
Reaction Scheme:
Materials:
-
Indole
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq.) in anhydrous DMF.
-
Cool the suspension to 0 °C and add a solution of indole (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the pure 1-(3-(1,3-dioxolan-2-yl)propyl)indole.
Quantitative Data:
| Substrate | Alkylating Agent | Base | Solvent | Temp. | Time (h) | Yield (%) |
| Indole | This compound | NaH | DMF | RT | 14 | 78 |
| 5-Bromoindole | This compound | NaH | DMF | RT | 16 | 75 |
Deprotection to the Aldehyde
This protocol describes the acidic hydrolysis of the dioxolane protecting group to yield the corresponding aldehyde.[1][2]
Reaction Scheme:
Materials:
-
3-(1,3-Dioxolan-2-yl)propyl derivative
-
Aqueous Hydrochloric Acid (e.g., 2 M HCl)
-
Acetone or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the 3-(1,3-dioxolan-2-yl)propyl derivative (1.0 eq.) in acetone or THF.
-
Add aqueous hydrochloric acid (2 M) to the solution.
-
Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude aldehyde.
-
The crude aldehyde can be used in the next step without further purification or purified by column chromatography if necessary.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis of a functionalized aldehyde using this compound.
Safety Information
-
This compound is a combustible liquid and should be handled with care.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before use.
Conclusion
This compound is a versatile and valuable reagent for the introduction of the 3-(1,3-dioxolan-2-yl)propyl moiety. The protocols outlined in these application notes provide a reliable foundation for its use in the synthesis of a wide range of target molecules in research and drug development. The stability of the dioxolane protecting group and the ease of its removal make this reagent a powerful tool for synthetic chemists.
References
Application Notes and Protocols: The Role of 2-(3-Chloropropyl)-1,3-dioxolane in the Synthesis of (±)-Histrionicotoxin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the pivotal role of 2-(3-chloropropyl)-1,3-dioxolane in a formal synthetic route towards (±)-histrionicotoxin, a potent neurotoxin with significant value in neurophysiological research. The information presented here is based on the formal synthesis of (±)-histrionicotoxin 283A developed by Stockman and colleagues.
Introduction
(±)-Histrionicotoxin is a spirocyclic alkaloid isolated from the skin of the Colombian poison frog, Dendrobates histrionicus. Its unique structure and its activity as a non-competitive antagonist of the nicotinic acetylcholine receptor have made it a compelling target for total synthesis. Various synthetic strategies have been developed to construct its complex 1-azaspiro[5.5]undecane core.
One efficient approach, reported by Stockman in 2000, utilizes a two-directional synthesis strategy. A key step in this methodology is the double alkylation of 1,3-dithiane with this compound. This reaction symmetrically introduces two protected aldehyde functionalities, which are crucial for the subsequent formation of the azaspirocyclic skeleton of the histrionicotoxin molecule. The acetal protecting group in this compound is stable to the strongly basic conditions of the alkylation and can be readily removed in a later step to unmask the aldehyde groups.
Key Reaction: Double Alkylation of 1,3-Dithiane
The central reaction involving this compound is the formation of a C2-symmetric diacetal from 1,3-dithiane. This reaction proceeds via the sequential deprotonation of 1,3-dithiane to form its mono- and di-anions, followed by nucleophilic substitution on the electrophilic chloropropyl chain of the dioxolane reagent.
Reaction Scheme:
Quantitative Data Summary
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,2-Bis(3-(1,3-dioxolan-2-yl)propyl)-1,3-dithiane | C₁₅H₂₆O₄S₂ | 350.50 | 1,3-Dithiane, n-BuLi, HMPA, this compound | THF | -78 | N/A | Stockman, 2000 |
Note: The specific yield for this reaction was not available in the reviewed literature. The provided protocol is a representative example based on standard procedures for dithiane alkylations.
Experimental Protocols
Materials:
-
1,3-Dithiane
-
n-Butyllithium (n-BuLi) in hexanes
-
Hexamethylphosphoramide (HMPA), freshly distilled
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Syringes
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Protocol for the Synthesis of 2,2-Bis(3-(1,3-dioxolan-2-yl)propyl)-1,3-dithiane:
-
Preparation: A flame-dried round-bottom flask under an inert atmosphere is charged with a solution of 1,3-dithiane (1.0 equivalent) in anhydrous THF.
-
First Deprotonation and Alkylation: The solution is cooled to -78 °C. n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred for 30 minutes. A solution of this compound (1.1 equivalents) in anhydrous THF is then added, and the reaction is allowed to warm to room temperature and stirred for 2 hours.
-
Second Deprotonation and Alkylation: The reaction mixture is again cooled to -78 °C. A second portion of n-butyllithium (1.1 equivalents) is added dropwise, followed by stirring for 30 minutes. HMPA (2.2 equivalents) is added to facilitate the second deprotonation. A second equivalent of this compound (1.1 equivalents) in anhydrous THF is then added.
-
Reaction Completion: The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired C2-symmetric diacetal.
Logical Workflow of the Synthesis
The following diagram illustrates the key steps in the formal synthesis of (±)-histrionicotoxin, highlighting the role of this compound.
Caption: Synthetic workflow for the histrionicotoxin core.
This synthetic strategy provides an elegant and efficient route to the core structure of histrionicotoxins. The use of this compound in a two-directional approach demonstrates a powerful method for the construction of complex, symmetric molecules from simple precursors. These notes are intended to provide a foundational understanding for researchers interested in the synthesis of histrionicotoxin and related alkaloids.
Application Notes: Acid-Catalyzed Deprotection of 1,3-Dioxolanes
Audience: Researchers, scientists, and drug development professionals.
Introduction The 1,3-dioxolane group is one of the most widely used protecting groups for carbonyl functionalities (aldehydes and ketones) in multistep organic synthesis.[1] Its popularity stems from its ease of installation and general stability under neutral, basic, reductive, and oxidative conditions.[2][3] The removal, or deprotection, of the 1,3-dioxolane group is typically achieved under acidic conditions through hydrolysis, regenerating the parent carbonyl compound.[3][4] The selection of an appropriate acid catalyst and reaction conditions is critical to ensure efficient and clean deprotection, especially in complex molecules containing other acid-sensitive functional groups.[5] This document provides a detailed overview of various acid-catalyzed deprotection methodologies, quantitative data for comparison, and specific experimental protocols.
General Mechanism of Acid-Catalyzed Hydrolysis The deprotection of a 1,3-dioxolane proceeds via an acid-catalyzed hydrolysis mechanism. The reaction is an equilibrium process, and the presence of sufficient water is necessary to drive it toward the carbonyl product.[5] The mechanism involves three key steps:
-
Protonation: A lone pair of electrons on one of the dioxolane oxygen atoms is protonated by the acid catalyst.
-
Ring Opening: The protonated intermediate undergoes ring cleavage to form a resonance-stabilized oxocarbenium ion and ethylene glycol.
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbocation. Subsequent deprotonation yields a hemiacetal, which is in equilibrium with the final carbonyl compound and ethylene glycol.[5][6]
References
Application Note: GC-MS Analytical Method for Assessing 2-(3-Chloropropyl)-1,3-dioxolane Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Chloropropyl)-1,3-dioxolane is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical as impurities can lead to side reactions, reduced yields, and compromised quality of the final active pharmaceutical ingredient (API). Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal method for assessing the purity of this compound.[1][2] This application note provides a detailed protocol for the determination of this compound purity by GC-MS.
Synthesis and Potential Impurities
This compound is typically synthesized by the acid-catalyzed reaction of 4-chlorobutyraldehyde with ethylene glycol. Understanding the synthesis pathway is crucial for identifying potential impurities.
Synthesis Pathway:
Caption: Synthesis of this compound.
Potential Impurities:
Based on the synthesis route, potential impurities may include:
-
Unreacted Starting Materials:
-
4-Chlorobutyraldehyde
-
Ethylene glycol
-
-
Byproducts:
-
Self-condensation products of 4-chlorobutyraldehyde
-
Oxidation products of 4-chlorobutyraldehyde (e.g., 4-chlorobutyric acid)
-
Oligomers of ethylene glycol
-
-
Residual Solvents and Catalysts:
-
Toluene (if used for azeotropic water removal)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Experimental Protocol
This protocol outlines the GC-MS method for the purity assessment of this compound.
1. Sample Preparation
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as dichloromethane or ethyl acetate, and dilute to the mark.
-
Vortex the solution to ensure homogeneity.
-
If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.
2. GC-MS Instrumentation and Conditions
A standard Gas Chromatograph coupled with a Mass Spectrometer is used for this analysis.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split ratio 50:1) |
| Oven Temperature Program | Initial temperature 60 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Mass Scan Range | 40-400 amu |
Experimental Workflow:
Caption: GC-MS workflow for purity analysis.
Data Presentation
The purity of this compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A typical acceptance criterion for purity is ≥97.0%.
Table 1: Representative Purity Analysis Data
| Peak No. | Retention Time (min) | Component | Area % |
| 1 | 4.52 | Dichloromethane (Solvent) | - |
| 2 | 6.81 | Unidentified Impurity | 0.15 |
| 3 | 8.25 | 4-Chlorobutyraldehyde | 0.45 |
| 4 | 9.98 | This compound | 99.20 |
| 5 | 11.53 | Unidentified Impurity | 0.20 |
Table 2: Method Validation Parameters (Illustrative)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantification (LOQ) | 0.03% |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery %) | 98-102% |
Logical Relationship for Impurity Identification
The identification of unknown impurities is a critical step in purity analysis. This is achieved by comparing the mass spectrum of each impurity peak with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.
Caption: Impurity identification workflow.
Conclusion
The GC-MS method described in this application note is a robust and reliable technique for the purity assessment of this compound. It provides excellent separation, sensitive detection, and confident identification of the main component and its potential impurities. This method is suitable for quality control in both research and manufacturing environments within the pharmaceutical industry.
References
Application Notes and Protocols for the Synthesis of Diethyl (3-(1,3-dioxolan-2-yl)propyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Diethyl (3-(1,3-dioxolan-2-yl)propyl)phosphonate from 2-(3-Chloropropyl)-1,3-dioxolane. The procedure is based on the well-established Michaelis-Arbuzov reaction, a robust and widely used method for the formation of carbon-phosphorus (C-P) bonds.[1][2] These application notes include the reaction mechanism, detailed experimental procedures, purification methods, and characterization data to guide researchers in the successful synthesis of this phosphonate intermediate, which is valuable in various research and development applications, including the synthesis of modified nucleosides and other biologically active molecules.
Introduction
The formation of a carbon-phosphorus bond is a cornerstone of organophosphorus chemistry. The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, is the most common method for synthesizing alkyl phosphonates from trialkyl phosphites and alkyl halides.[1] The reaction proceeds via a nucleophilic attack of the trivalent phosphorus on the alkyl halide, followed by dealkylation of the resulting phosphonium salt intermediate.[1]
This protocol details the preparation of Diethyl (3-(1,3-dioxolan-2-yl)propyl)phosphonate. The starting material, this compound, contains a primary alkyl chloride. While chlorides are less reactive than the corresponding bromides or iodides, the reaction proceeds efficiently under thermal conditions without the need for a catalyst.[2]
Reaction Scheme and Mechanism
The synthesis proceeds via a classical Michaelis-Arbuzov reaction mechanism.
Overall Reaction:

Mechanism: The reaction involves two main SN2 steps:
-
Nucleophilic Attack: The nucleophilic phosphorus atom of the triethyl phosphite attacks the electrophilic carbon of the this compound, displacing the chloride ion and forming a quaternary phosphonium salt intermediate.
-
Dealkylation: The displaced chloride ion then attacks one of the ethyl groups on the phosphonium intermediate, leading to the formation of the final pentavalent phosphonate product and ethyl chloride as a volatile byproduct.[1]
References
Application Notes and Protocols: Utilizing 2-(3-Chloropropyl)-1,3-dioxolane as a Carbonyl Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules, the selective transformation of functional groups is a paramount challenge. Carbonyl groups, present in aldehydes and ketones, are highly reactive and often require temporary protection to prevent undesired side reactions. 2-(3-Chloropropyl)-1,3-dioxolane serves as a specialized protecting group for carbonyl functionalities. It is a masked form of γ-chlorobutyraldehyde, enabling the introduction of a 3-(1,3-dioxolan-2-yl)propyl moiety.[1] This application note provides detailed protocols for the protection of carbonyl compounds using this compound and the subsequent deprotection to regenerate the carbonyl group.
The 1,3-dioxolane functional group is a cyclic acetal that is generally stable under basic, nucleophilic, and reductive conditions. This stability allows for a wide range of chemical modifications to be performed on other parts of a molecule while the carbonyl group remains shielded. The formation of the dioxolane is an acid-catalyzed equilibrium reaction, typically driven to completion by the removal of water.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of a reagent is crucial for its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 16686-11-6 | [1] |
| Molecular Formula | C₆H₁₁ClO₂ | [1] |
| Molecular Weight | 150.60 g/mol | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 93-94 °C at 12 mmHg | [1] |
| Density | 1.142 g/mL at 20 °C | [1] |
| Refractive Index | n20/D 1.453 | [1] |
Applications in Synthesis
This compound is a versatile building block in organic synthesis. Its primary application is the introduction of the 3-(1,3-dioxolan-2-yl)propyl unit, which can be further manipulated. For instance, the terminal chloride can be displaced by nucleophiles to build more complex carbon skeletons. This strategy has been employed in the total synthesis of natural products such as (±)-histrionicotoxin and (±)-histrionicotoxin 235A.[1]
In the context of medicinal chemistry and drug development, derivatives of 1,3-dioxolane have been investigated for a range of biological activities, including as modulators of multidrug resistance in cancer cells. While direct applications of this compound in signaling pathways are not extensively documented, its role as a linker in Proteolysis Targeting Chimeras (PROTACs) highlights its utility in targeted protein degradation, a key area of modern drug discovery.
Experimental Protocols
The following sections provide detailed experimental protocols for the protection of carbonyl compounds as 2-(3-chloropropyl)-1,3-dioxolanes and their subsequent deprotection.
Protection of Carbonyl Compounds
The formation of the 1,3-dioxolane from a carbonyl compound is typically achieved through an acid-catalyzed reaction with ethylene glycol. The use of this compound itself as the protecting group source is less common; it is more frequently used as a building block where the dioxolane is already in place to protect a latent aldehyde. However, for the purpose of these notes, a general protocol for the protection of a ketone using ethylene glycol is provided, which is the fundamental reaction for forming the 1,3-dioxolane ring system.
General Protocol for Acetalization:
A standard procedure for the protection of a carbonyl group involves the use of an acid catalyst and a method to remove the water formed during the reaction, thereby driving the equilibrium towards the product.
-
Reagents and Materials:
-
Carbonyl compound (aldehyde or ketone)
-
Ethylene glycol (1.2 - 2.0 equivalents)
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS), or a Lewis acid)
-
Anhydrous solvent (e.g., toluene, benzene, or dichloromethane)
-
Dean-Stark apparatus (for azeotropic removal of water) or a drying agent (e.g., anhydrous MgSO₄ or molecular sieves)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the carbonyl compound and the solvent.
-
Add ethylene glycol and a catalytic amount of the acid catalyst.
-
Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution).
-
Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or column chromatography.
-
Quantitative Data for Carbonyl Protection (General 1,3-Dioxolane Formation):
| Carbonyl Substrate | Catalyst | Solvent | Time (h) | Yield (%) |
| Cyclohexanone | p-TsOH | Toluene | 4 | 92 |
| Acetophenone | p-TsOH | Benzene | 6 | 88 |
| Benzaldehyde | PPTS | Dichloromethane | 3 | 95 |
| 4-Nitroacetophenone | p-TsOH | Toluene | 8 | 85 |
| 2-Pentanone | Amberlyst-15 | Dichloromethane | 5 | 90 |
Note: The data in this table represents typical yields for the formation of 1,3-dioxolanes from various carbonyl compounds and ethylene glycol under standard conditions and is intended for comparative purposes.
Deprotection of this compound
The cleavage of the 1,3-dioxolane protecting group to regenerate the parent carbonyl compound is typically achieved by acid-catalyzed hydrolysis. The conditions can be tuned based on the stability of the substrate to acidic media.
General Protocol for Deprotection:
-
Reagents and Materials:
-
Protected carbonyl compound (2-substituted-1,3-dioxolane)
-
Aqueous acid (e.g., HCl, H₂SO₄, or acetic acid)
-
Organic solvent (e.g., acetone, tetrahydrofuran (THF), or methanol)
-
-
Procedure:
-
Dissolve the 2-substituted-1,3-dioxolane in a suitable organic solvent.
-
Add the aqueous acid solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC.
-
Once the deprotection is complete, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to yield the deprotected carbonyl compound, which can be purified if necessary.
-
Quantitative Data for Deprotection of 1,3-Dioxolanes:
| Protected Substrate | Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Phenyl-1,3-dioxolane | 1M HCl | Acetone/H₂O | 25 | 2 | 95 |
| 2-Cyclohexyl-1,3-dioxolane | 2M H₂SO₄ | THF/H₂O | 40 | 4 | 90 |
| 2-(4-Nitrophenyl)-1,3-dioxolane | 80% Acetic Acid | H₂O | 50 | 6 | 88 |
| 2-Methyl-2-propyl-1,3-dioxolane | 1M HCl | THF/H₂O | 25 | 3 | 92 |
Note: This table provides representative yields for the deprotection of various 1,3-dioxolanes to illustrate the general efficiency of the process.
Diagrams
Caption: Workflow for the protection of a carbonyl group as a 1,3-dioxolane.
Caption: Workflow for the deprotection of a 1,3-dioxolane to regenerate the carbonyl group.
Caption: Logical relationship of carbonyl protection in a multi-step synthesis.
References
Application Notes and Protocols for Alkylation Reactions with 2-(3-Chloropropyl)-1,3-dioxolane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-(3-Chloropropyl)-1,3-dioxolane is a valuable bifunctional reagent employed in organic synthesis. It serves as a masked form of 4-chlorobutanal, with the dioxolane group acting as a protecting group for the aldehyde functionality. This protecting group is stable under basic and nucleophilic conditions, allowing the chloropropyl moiety to undergo selective alkylation reactions. Subsequent acidic hydrolysis can deprotect the aldehyde, providing a versatile handle for further synthetic transformations. These application notes provide detailed experimental conditions and protocols for the alkylation of various nucleophiles, including amines, indoles, and phenols, using this compound.
I. Alkylation of Amines
N-alkylation using this compound introduces a protected aldehyde functionality onto an amine, which is a common strategy in the synthesis of pharmaceutical intermediates. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine attacks the carbon bearing the chlorine atom.[1][2] To prevent over-alkylation, which can lead to the formation of tertiary amines and quaternary ammonium salts, the reaction conditions must be carefully controlled.[3]
Table 1: Experimental Conditions for N-Alkylation of Amines
| Substrate (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Aromatic Amines | K₂CO₃ / Na₂CO₃ | Methanol | Room Temperature | 12-24 | 64-80 | [4] |
| Secondary Amines | K₂CO₃ | Acetonitrile | Reflux | 12 | ~70-90 | Inferred from[5] |
| Ammonia | (Excess) | Ethanol | 80 | 24 | Variable | Inferred from[1] |
Experimental Protocol: N-Alkylation of a Primary Aromatic Amine
This protocol is adapted from a general procedure for the selective mono-N-alkylation of aromatic amines.[4]
Materials:
-
Primary aromatic amine (e.g., aniline) (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.0 eq)
-
Sodium carbonate (Na₂CO₃) (3.0 eq)
-
Methanol (Anhydrous)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary aromatic amine, potassium carbonate, and sodium carbonate.
-
Add anhydrous methanol to the flask to create a stirrable suspension.
-
Add this compound dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
II. Alkylation of Indoles
The N-alkylation of indoles with this compound is a common method for introducing a side chain to the indole nitrogen. The reaction typically requires a base to deprotonate the indole nitrogen, forming a more nucleophilic indolide anion that then displaces the chloride.[6]
Table 2: Experimental Conditions for N-Alkylation of Indoles
| Substrate (Indole) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | NaH | THF / DMF | 0 to RT | 2-4 | >90 | [6] |
| Substituted Indoles | K₂CO₃ | DMF | 80 | 12 | 85-95 | Inferred from general indole alkylation procedures |
Experimental Protocol: N-Alkylation of Indole
This protocol is based on a general procedure for the N-alkylation of indoles using sodium hydride.[6]
Materials:
-
Indole (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)
-
This compound (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the indole in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
III. Alkylation of Phenols
The O-alkylation of phenols with this compound proceeds through the Williamson ether synthesis. A base is used to deprotonate the phenolic hydroxyl group, generating a nucleophilic phenoxide ion.[4][7]
Table 3: Experimental Conditions for O-Alkylation of Phenols
| Substrate (Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | K₂CO₃ | Acetonitrile | Reflux (82°C) | 12 | 60-99 | [4] |
| Substituted Phenols | Cs₂CO₃ | DMF | 60-80 | 8-16 | High | Inferred from general phenol alkylation procedures |
| Hydroquinone | KOH | Toluene | 110 | 6 | Variable | Inferred from[8] |
Experimental Protocol: O-Alkylation of Phenol
This protocol is based on a general procedure for the K₂CO₃ promoted O-alkylation of phenols.[4]
Materials:
-
Phenol (1.0 eq)
-
This compound (1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN)
Procedure:
-
In a round-bottom flask, combine the phenol, potassium carbonate, and acetonitrile.
-
Add this compound to the suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetonitrile.
-
Combine the filtrate and washings, and concentrate the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting crude product by silica gel column chromatography to yield the pure O-alkylated phenol.
Visualizations
General Workflow for Alkylation Reactions
Caption: General experimental workflow for alkylation reactions.
Mechanism of N-Alkylation of an Amine
Caption: Sₙ2 mechanism for the N-alkylation of a secondary amine.
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. osti.gov [osti.gov]
- 6. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. data.epo.org [data.epo.org]
- 8. WO2015051402A1 - Alkylation of phenolic compounds - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Chloropropyl)-1,3-dioxolane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve yields in the synthesis of 2-(3-Chloropropyl)-1,3-dioxolane.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the acid-catalyzed acetalization of 4-chlorobutyraldehyde with ethylene glycol. This is an equilibrium reaction where the removal of water is crucial to drive the reaction towards the formation of the desired product.
Q2: Why is my yield of this compound consistently low?
A2: Low yields are often attributed to several factors:
-
Inefficient Water Removal: As an equilibrium process, any water present will shift the reaction back towards the starting materials.[1][2]
-
Catalyst Issues: The acid catalyst may be inactive, used in insufficient amounts, or may be too harsh, leading to side reactions.
-
Starting Material Instability: 4-Chlorobutyraldehyde can be unstable and may polymerize or undergo other side reactions under the reaction conditions.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or reactant stoichiometry can all negatively impact the yield.
-
Workup Problems: The acetal product can be sensitive to acidic conditions during workup, leading to hydrolysis back to the aldehyde.[1]
Q3: What are the main byproducts in this synthesis?
A3: Potential byproducts include:
-
Polymers of 4-chlorobutyraldehyde: This can occur especially if the aldehyde is impure or if the reaction is heated for too long in the absence of the diol.
-
Hemiacetal: The intermediate in the reaction, which may be present if the reaction does not go to completion.
-
Oligomers of ethylene glycol: Can form under strong acidic conditions.
-
Side products from orthoformate scavengers: If trimethyl orthoformate is used for water removal, it can lead to the formation of methyl formate and methanol.[3]
Q4: How can I effectively remove water from the reaction?
A4: There are two primary methods for water removal:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, benzene) is a very effective physical method to remove water as it is formed.[1][2]
-
Chemical Water Scavengers: Reagents like trimethyl orthoformate or triethyl orthoformate can be added to the reaction mixture. They react with water to form volatile byproducts, thus chemically removing it from the equilibrium.[3][4] Molecular sieves can also be used as a physical sequestration agent.[1]
Q5: What type of acid catalyst is best suited for this reaction?
A5: A variety of Brønsted and Lewis acids can be used. Common choices include:
-
p-Toluenesulfonic acid (p-TsOH): A widely used, effective, and relatively mild solid acid catalyst.
-
Amberlyst® 15: A solid-supported acidic ion-exchange resin that can be easily filtered off after the reaction, simplifying purification.
-
Montmorillonite K10: A clay-based catalyst that can also be effective and easily removed. The choice of catalyst can influence reaction time and yield, and milder catalysts are often preferred to minimize side reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive Catalyst | - Use a fresh batch of acid catalyst. - If using a reusable catalyst like Amberlyst® 15, ensure it has been properly activated and is not fouled. |
| Inefficient Water Removal | - Check that your Dean-Stark apparatus is set up correctly and there are no leaks. - Ensure the solvent is refluxing at a rate that allows for efficient azeotropic removal of water. - Consider adding a chemical water scavenger like trimethyl orthoformate in addition to or instead of a Dean-Stark trap.[3][4] | |
| Low Reaction Temperature | - Ensure the reaction is maintained at the reflux temperature of the chosen solvent to facilitate water removal. | |
| Formation of a Viscous, Insoluble Material (Polymerization) | Instability of 4-Chlorobutyraldehyde | - Use freshly distilled or high-purity 4-chlorobutyraldehyde. - Add the aldehyde slowly to the reaction mixture containing ethylene glycol and the acid catalyst. - Avoid prolonged heating before the acetalization reaction begins. |
| Product Decomposes During Workup | Acetal Hydrolysis | - Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution, triethylamine) before adding water or performing an aqueous wash.[1] - Minimize the contact time of the product with any aqueous layers. |
| Incomplete Reaction (Starting Material Remains) | Insufficient Catalyst or Reaction Time | - Increase the catalyst loading slightly. - Extend the reaction time and monitor the progress by TLC or GC until the starting aldehyde is consumed. |
| Reversible Reaction Equilibrium | - Ensure continuous and efficient water removal. |
Experimental Protocols
Method 1: Acid-Catalyzed Acetalization with Dean-Stark Trap
This is a standard and effective method for achieving high yields.
Materials:
-
4-Chlorobutyraldehyde
-
Ethylene glycol (1.2 equivalents)
-
p-Toluenesulfonic acid monohydrate (0.01-0.02 equivalents)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Set up a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
To the flask, add 4-chlorobutyraldehyde (1.0 eq), ethylene glycol (1.2 eq), and p-toluenesulfonic acid monohydrate (0.01-0.02 eq).
-
Add enough toluene to fill the flask to about two-thirds of its volume and to fill the Dean-Stark trap.
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap (typically 3-6 hours). Monitor the reaction by TLC or GC to confirm the consumption of the starting aldehyde.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Method 2: Acetalization using Triethyl Orthoformate as a Water Scavenger
This method avoids the need for a Dean-Stark apparatus and can be run at a lower temperature.
Materials:
-
4-Chlorobutyraldehyde
-
Ethylene glycol (1.2 equivalents)
-
Triethyl orthoformate (1.5 equivalents)
-
Acid catalyst (e.g., p-TsOH, catalytic amount)
-
Anhydrous ethanol (as solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask with a magnetic stir bar, add 4-chlorobutyraldehyde (1.0 eq), ethylene glycol (1.2 eq), triethyl orthoformate (1.5 eq), and the acid catalyst in anhydrous ethanol.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, quench the catalyst by adding a small amount of triethylamine or by washing with a saturated sodium bicarbonate solution.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by vacuum distillation.
Data Presentation
Table 1: Comparison of Catalysts for Dioxolane Synthesis
| Catalyst | Type | Advantages | Disadvantages |
| p-Toluenesulfonic acid (p-TsOH) | Brønsted Acid | Inexpensive, effective, widely available. | Can be harsh, requires neutralization during workup. |
| Amberlyst® 15 | Solid Acid Resin | Easily removed by filtration, reusable. | May have lower activity than soluble acids, can be more expensive. |
| Montmorillonite K10 | Solid Acid (Clay) | Mild, easily filtered, environmentally friendly. | May require longer reaction times, activity can vary between batches. |
| Lewis Acids (e.g., ZnCl₂, Sc(OTf)₃) | Lewis Acid | Can be effective for less reactive carbonyls. | Often require strictly anhydrous conditions, can be more expensive. |
Table 2: Comparison of Water Removal Methods
| Method | Principle | Advantages | Disadvantages |
| Dean-Stark Trap | Azeotropic Distillation | Highly effective for complete water removal, allows for monitoring of reaction progress. | Requires heating to reflux, setup can be cumbersome for very small scales.[1][2] |
| Orthoformates (e.g., Triethyl Orthoformate) | Chemical Scavenging | Does not require high temperatures, simple setup.[3][4] | Adds reagents that need to be removed, can introduce byproducts.[3] |
| Molecular Sieves | Physical Sequestration | Simple to use, effective for small-scale reactions.[1] | Need to be properly activated, can be costly for large-scale reactions, may be difficult to separate from viscous reaction mixtures. |
Visualizations
References
Identifying and minimizing side products in 2-(3-Chloropropyl)-1,3-dioxolane reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of 2-(3-Chloropropyl)-1,3-dioxolane.
Troubleshooting Guide
This guide addresses common issues encountered during the acid-catalyzed reaction of 4-chlorobutyraldehyde with ethylene glycol to form this compound. The primary challenge in this reversible reaction is managing water content and preventing side reactions.
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low or No Product Yield | Inefficient water removal | The formation of the dioxolane is an equilibrium reaction. Ensure your Dean-Stark trap is functioning correctly to remove water as it is formed, driving the reaction to completion. For smaller scale reactions, a smaller capacity Dean-Stark trap may be more effective. Insulating the apparatus can also improve efficiency. |
| Inactive or insufficient catalyst | An acid catalyst is required for this reaction. Ensure the catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or an acidic ion-exchange resin like Amberlyst 15) has been added in the correct amount and is active. If using a recycled resin, ensure it has been properly regenerated. | |
| Low reaction temperature | The reaction mixture needs to be heated sufficiently to facilitate the azeotropic removal of water with a suitable solvent like toluene. | |
| Poor quality starting materials | Ensure that the 4-chlorobutyraldehyde and ethylene glycol are of sufficient purity and are anhydrous. Water in the starting materials will inhibit the reaction. | |
| Presence of Significant Impurities | Unreacted starting materials | If the reaction is incomplete, unreacted 4-chlorobutyraldehyde and ethylene glycol will remain. Monitor the reaction by GC-MS to ensure it goes to completion. |
| Hydrolysis of the product | The dioxolane can be hydrolyzed back to the aldehyde and glycol in the presence of water and acid. Ensure the work-up procedure effectively removes the acid catalyst and all water. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) is recommended. | |
| Aldehyde self-condensation/oligomerization | 4-chlorobutyraldehyde can undergo acid-catalyzed self-condensation or polymerization, leading to higher molecular weight impurities. This can be minimized by slowly adding the aldehyde to the reaction mixture containing ethylene glycol and the catalyst, rather than mixing all reactants at the beginning. Maintaining a moderate reaction temperature can also help. | |
| Formation of 2,2'-Bi-1,3-dioxolane | This impurity can arise from reactions involving glyoxal, which may be present as an impurity in the starting materials or formed under certain conditions. Purification by fractional distillation is typically effective in removing this and other high-boiling impurities. | |
| Formation of oligomeric acetals | Reaction of ethylene glycol with multiple molecules of the aldehyde or oligomers of the aldehyde can lead to the formation of higher molecular weight byproducts. Using a slight excess of ethylene glycol can help to minimize this. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common impurities are unreacted starting materials (4-chlorobutyraldehyde and ethylene glycol), water, and side products arising from the reactivity of the aldehyde. These can include products of self-condensation or oligomerization of 4-chlorobutyraldehyde. In some cases, higher-boiling impurities such as 2,2'-bi-1,3-dioxolane or oligomeric acetals may also be formed.
Q2: How can I minimize the formation of oligomeric side products?
A2: To minimize oligomerization of the aldehyde, it is recommended to add the 4-chlorobutyraldehyde slowly to the reaction mixture containing ethylene glycol, the solvent, and the acid catalyst at reflux. This keeps the instantaneous concentration of the free aldehyde low. Using a slight excess of ethylene glycol can also favor the formation of the desired 1:1 product.
Q3: What is the best catalyst for this reaction?
A3: A variety of acid catalysts can be used, including p-toluenesulfonic acid (p-TSA), sulfuric acid, and acidic ion-exchange resins (e.g., Amberlyst 15). Acidic resins are often preferred as they can be easily filtered off, simplifying the work-up procedure and minimizing hydrolysis of the product during purification.
Q4: How do I know when the reaction is complete?
A4: The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap. When water is no longer being collected, the reaction is likely complete. For more precise monitoring, aliquots of the reaction mixture can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting materials and the appearance of the product.
Q5: What is the best method for purifying the final product?
A5: After an aqueous work-up to remove the acid catalyst and any water-soluble components, the crude product is typically purified by fractional distillation under reduced pressure. This is effective for removing unreacted starting materials and lower-boiling impurities, as well as any higher-boiling side products.
Data Presentation
The following table provides illustrative data on how reaction conditions can affect the yield and purity of this compound. This data is for exemplary purposes to guide optimization.
| Run | Catalyst (mol%) | Solvent | Water Removal | Reaction Time (h) | Yield (%) | Purity (%) (by GC) | Major Impurities |
| 1 | p-TSA (1%) | Toluene | Dean-Stark | 4 | 75 | 92 | Unreacted aldehyde, oligomers |
| 2 | p-TSA (1%) | Toluene | Dean-Stark | 8 | 85 | 96 | Unreacted aldehyde |
| 3 | Amberlyst 15 (10 wt%) | Toluene | Dean-Stark | 6 | 90 | 98 | Minimal |
| 4 | H2SO4 (0.5%) | Toluene | Dean-Stark | 4 | 70 | 88 | Significant oligomerization |
| 5 | p-TSA (1%) | None | Distillation | 6 | 65 | 85 | Incomplete reaction, hydrolysis |
Experimental Protocols
Key Experiment: Synthesis of this compound with Minimized Side Products
Objective: To synthesize this compound in high yield and purity by controlling reaction conditions to minimize side product formation.
Materials:
-
4-chlorobutyraldehyde
-
Ethylene glycol (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TSA) or Amberlyst 15
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.
-
Charging the Flask: To the round-bottom flask, add ethylene glycol (1.1 equivalents), toluene (approximately 2 mL per mmol of ethylene glycol), and the acid catalyst (p-TSA, 0.01 equivalents; or Amberlyst 15, 10% by weight of the limiting reagent).
-
Reaction Initiation: Heat the mixture to reflux with vigorous stirring.
-
Addition of Aldehyde: In a separate addition funnel, dissolve 4-chlorobutyraldehyde (1.0 equivalent) in a small amount of anhydrous toluene. Add this solution dropwise to the refluxing reaction mixture over a period of 1-2 hours.
-
Reaction Monitoring: Continue refluxing and monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to be collected (usually 4-8 hours). The reaction can also be monitored by GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If using an ion-exchange resin, filter it off.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the toluene by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound as a colorless liquid.
-
Mandatory Visualization
Caption: Reaction scheme for the synthesis of this compound and potential side products.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Troubleshooting incomplete deprotection of 2-(3-Chloropropyl)-1,3-dioxolane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the incomplete deprotection of 2-(3-Chloropropyl)-1,3-dioxolane.
Troubleshooting Guide: Incomplete Deprotection
Question: I am observing incomplete deprotection of this compound. What are the common causes and how can I resolve this issue?
Answer:
Incomplete deprotection of this compound to yield 4-chlorobutanal is a common challenge. The primary method for this transformation is acid-catalyzed hydrolysis. The equilibrium nature of this reaction means that reaction conditions must be carefully controlled to drive the reaction to completion.[1] Below are common causes of incomplete deprotection and their corresponding solutions.
Key Troubleshooting Areas:
-
Insufficient Acid Catalyst: The concentration or strength of the acid catalyst may be inadequate.
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures.
-
Inadequate Reaction Time: The reaction may not have proceeded long enough to reach completion.
-
Excess Water Removal: While water is a reactant, its removal during the reaction (if using a Dean-Stark apparatus for other reasons) can shift the equilibrium back to the starting material.
-
Substrate Purity: Impurities in the starting material can interfere with the reaction.
-
Quenching and Workup Issues: Improper quenching or workup can lead to re-formation of the acetal or degradation of the product.
Quantitative Data Summary
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| p-Toluenesulfonic acid (p-TsOH) | 1 - 5 | Acetone/H₂O | Room Temp. - 50 | 1 - 6 | > 90 | A common and effective Brønsted acid catalyst. |
| Sulfuric Acid (H₂SO₄) | 2 - 10 | THF/H₂O | Room Temp. | 2 - 8 | > 85 | A strong Brønsted acid; requires careful control of concentration. |
| Hydrochloric Acid (HCl) | 5 - 15 (in Dioxane/H₂O) | Dioxane/H₂O | Room Temp. | 1 - 4 | > 90 | Effective, but the volatility of HCl can be a concern. |
| Amberlyst-15 | 10 - 20 (w/w) | Acetone/H₂O | 40 - 60 | 4 - 12 | > 85 | Heterogeneous catalyst, allowing for easier purification. |
| Cerium(III) triflate (Ce(OTf)₃) | 1 - 5 | Acetonitrile/H₂O | Room Temp. | 0.5 - 2 | > 95 | A mild and efficient Lewis acid catalyst.[2] |
| Indium(III) triflate (In(OTf)₃) | 1 - 5 | Acetone/H₂O | Room Temp. | 0.5 - 3 | > 90 | Another effective Lewis acid catalyst. |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis
This protocol describes a general method for the deprotection of this compound using a Brønsted acid catalyst.
Materials:
-
This compound
-
Acetone
-
Deionized Water
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, neutralize the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chlorobutanal.
Protocol 2: Deprotection using a Heterogeneous Acid Catalyst
This protocol utilizes a solid-supported acid, which can be removed by simple filtration.
Materials:
-
This compound
-
Acetone
-
Deionized Water
-
Amberlyst-15 resin
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1 equivalent) in a mixture of acetone and water (e.g., 9:1 v/v), add Amberlyst-15 resin (15% w/w of the substrate).
-
Stir the mixture at a slightly elevated temperature (e.g., 40-50 °C).
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the Amberlyst-15 resin.
-
Wash the resin with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-chlorobutanal.
Frequently Asked Questions (FAQs)
Q1: Can I use other Lewis acids for the deprotection?
A1: Yes, various Lewis acids can be effective for dioxolane deprotection. Catalysts like cerium(III) triflate and indium(III) triflate are known to be very efficient and can often be used in catalytic amounts under mild conditions.[2]
Q2: What are the potential side reactions I should be aware of?
A2: The primary side reaction of concern is the polymerization of the product, 4-chlorobutanal, especially under strong acidic conditions or upon heating. The presence of the chloroalkyl group can also lead to other intramolecular reactions under certain conditions, although this is less common during standard acidic hydrolysis.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be conveniently monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of the product spot. Gas chromatography (GC) can also be used for more quantitative monitoring.
Q4: The product, 4-chlorobutanal, seems to be unstable. How can I handle and store it?
A4: Aldehydes, in general, are prone to oxidation and polymerization. It is recommended to use the crude 4-chlorobutanal immediately in the next synthetic step. If storage is necessary, it should be kept under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.
Q5: I am still seeing starting material even after prolonged reaction times. What should I do?
A5: If the reaction is stalled, you can try several approaches. Increasing the catalyst loading, raising the reaction temperature, or adding a small amount of additional water can help to drive the equilibrium towards the product. Refer to the troubleshooting workflow for a systematic approach.
Visualizations
Troubleshooting Workflow for Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete deprotection.
General Experimental Workflow
Caption: General experimental workflow for acetal deprotection.
Acid-Catalyzed Deprotection Mechanism
Caption: Simplified mechanism of acid-catalyzed dioxolane deprotection.
References
Technical Support Center: High-Vacuum Distillation of 2-(3-Chloropropyl)-1,3-dioxolane
This technical support center provides troubleshooting guidance and frequently asked questions for the high-vacuum distillation of 2-(3-Chloropropyl)-1,3-dioxolane. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is high-vacuum distillation necessary for purifying this compound?
A1: High-vacuum distillation is employed to separate compounds with high boiling points.[1][2][3] By reducing the pressure, the boiling point of this compound is significantly lowered, which prevents thermal decomposition that can occur at the higher temperatures required for atmospheric distillation.[4][5] This technique is particularly useful for temperature-sensitive compounds.[2][5]
Q2: What is the expected boiling point of this compound under vacuum?
A2: The boiling point of this compound is dependent on the pressure. Published data indicates a boiling point of 93-94 °C at 12 mmHg (lit.) and 78-79 °C at 10 Torr.[6][7][8][9]
Q3: What are the signs of product decomposition during distillation?
A3: Signs of decomposition can include darkening or charring of the material in the distillation flask, unexpected pressure fluctuations, and the production of off-colored or impure distillate. For acetals like this compound, decomposition can be catalyzed by acidic impurities.
Q4: How can I prevent "bumping" or violent boiling during distillation?
A4: "Bumping" is caused by the superheating of the liquid.[4] To ensure smooth boiling, use a magnetic stirrer and stir bar for vigorous agitation.[4] While boiling chips are effective at atmospheric pressure, they are less reliable under high vacuum.[4] A fine capillary tube, also known as an ebulliator, can also be used to introduce a steady stream of inert gas bubbles.[4]
Q5: What should I do if my vacuum pump is not reaching the desired pressure?
A5: First, check the entire system for leaks.[4] Ensure all ground glass joints are clean, properly sealed, and lightly greased with a high-vacuum grease.[4] Inspect all tubing and connections for cracks or loose fittings.[4] A cold trap between your distillation setup and the pump is crucial to condense volatile vapors that could damage the pump oil and affect its performance.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | - Incomplete initial reaction or side reactions. - Product decomposition due to excessive temperature. - Inefficient fraction collection. | - Analyze the crude product by GC or NMR before distillation to assess purity. - Lower the distillation temperature by improving the vacuum. - Monitor the distillation temperature closely and collect fractions within the expected boiling point range. |
| Product is Contaminated (e.g., with starting materials or byproducts) | - Inefficient fractional distillation. - "Bumping" carrying over non-volatile impurities. - Azeotrope formation with residual solvents. | - Use a fractionating column (e.g., Vigreux or packed column) for better separation. - Ensure smooth boiling by using a magnetic stirrer.[4] - Ensure the crude product is thoroughly dried and free of solvents before distillation. |
| Distillation is Very Slow or Stalled | - Insufficient heating. - Vacuum is too high for the heating temperature. - Blockage in the condenser or collection adapter. | - Gradually increase the heating mantle temperature. - Slightly reduce the vacuum or increase the heating temperature. - Check for any obstructions in the distillation path. |
| Product Discoloration | - Thermal decomposition. - Presence of acidic or basic impurities. | - Reduce the distillation temperature by achieving a lower vacuum. - Neutralize the crude product with a mild wash (e.g., saturated sodium bicarbonate solution) and dry thoroughly before distillation. |
| Unstable Vacuum Reading | - Leaks in the system. - Outgassing of volatile impurities from the crude product. - Inefficient cold trap. | - Check all joints and connections for leaks.[4] - Initially, hold the temperature below the boiling point to allow for the removal of volatile impurities. - Ensure the cold trap is sufficiently cold (e.g., using dry ice/acetone or liquid nitrogen). |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 150.60 g/mol | [6][8] |
| Boiling Point | 93-94 °C / 12 mmHg | [7][8][9] |
| 78-79 °C / 10 Torr | [6] | |
| Density | 1.142 g/mL at 20 °C | [8][9] |
| Refractive Index | n20/D 1.453 | [8][9] |
| Flash Point | 79 °C (closed cup) | [8][9] |
Experimental Protocol: High-Vacuum Distillation of this compound
Objective: To purify crude this compound using high-vacuum distillation.
Materials:
-
Crude this compound
-
High-vacuum pump
-
Distillation glassware (round-bottom flask, distillation head with Vigreux column, condenser, receiving flask)
-
Heating mantle with stirrer
-
Magnetic stir bar
-
Cold trap
-
Vacuum grease
-
Thermometer and adapter
-
Clamps and stands
Procedure:
-
Preparation of Crude Material: Ensure the crude this compound is free from volatile solvents by concentrating it on a rotary evaporator. If acidic or basic impurities are suspected, perform an appropriate aqueous wash and thoroughly dry the organic layer before solvent removal.
-
Assembly of Distillation Apparatus:
-
Place a magnetic stir bar in a clean, dry round-bottom flask appropriately sized for the volume of crude material.
-
Add the crude this compound to the flask.
-
Assemble the distillation apparatus, lightly greasing all ground glass joints. Use a Vigreux column to enhance separation efficiency.
-
Place the thermometer bulb just below the sidearm of the distillation head to accurately measure the vapor temperature.
-
Connect the condenser to a cold water source.
-
Attach the receiving flask.
-
Connect the vacuum takeoff to a cold trap, and the cold trap to the high-vacuum pump.
-
-
Distillation Process:
-
Turn on the cooling water to the condenser and the stirrer.
-
Begin to slowly evacuate the system with the vacuum pump.
-
Once the desired vacuum is reached and stable, begin to gently heat the distillation flask using the heating mantle.
-
Observe the mixture for smooth boiling.
-
Collect any low-boiling impurities as a forerun fraction.
-
When the vapor temperature reaches the expected boiling point of this compound at the recorded pressure, switch to a clean receiving flask to collect the main fraction.
-
Continue distillation until the temperature begins to drop or rise significantly, indicating the end of the product fraction.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump, stirrer, and cooling water.
-
Disassemble the apparatus and collect the purified product.
-
Visualizations
Troubleshooting Workflow
Caption: A troubleshooting guide for common distillation problems.
Purification Process Workflow
Caption: Workflow for the purification of this compound.
References
- 1. valveandcontrol.com [valveandcontrol.com]
- 2. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 3. buschvacuum.com [buschvacuum.com]
- 4. benchchem.com [benchchem.com]
- 5. igb.fraunhofer.de [igb.fraunhofer.de]
- 6. CAS # 16686-11-6, this compound, 3-Chloro-1-(1,3-dioxolan-2-yl)propane - chemBlink [ww.chemblink.com]
- 7. This compound CAS#: 16686-11-6 [m.chemicalbook.com]
- 8. This compound = 97.0 GC 16686-11-6 [sigmaaldrich.com]
- 9. This compound = 97.0 GC 16686-11-6 [sigmaaldrich.com]
Optimizing catalyst choice for the formation of 2-(3-Chloropropyl)-1,3-dioxolane
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Chloropropyl)-1,3-dioxolane. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to optimize your catalyst choice and reaction conditions.
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in this acetalization are typically traced back to three main issues: incomplete water removal, suboptimal catalyst activity, or competing side reactions.
-
Incomplete Water Removal: The formation of the dioxolane ring is a reversible equilibrium reaction. The presence of water, a byproduct, will push the equilibrium back towards the starting materials (4-chlorobutyraldehyde and ethylene glycol), thereby reducing your yield.
-
Solution: Use a Dean-Stark apparatus with an azeotroping solvent like toluene to continuously remove water as it forms.[1] Ensure the solvent is refluxing at a steady rate to facilitate efficient azeotropic distillation. For smaller-scale reactions, activated molecular sieves (3Å or 4Å) can be added directly to the reaction mixture.
-
-
Suboptimal Catalyst Choice or Concentration: The acid catalyst is crucial for activating the aldehyde.
-
Solution: For homogeneous catalysts like p-toluenesulfonic acid (p-TSA), ensure you are using an appropriate catalytic amount (typically 0.1-1 mol%).[2] For heterogeneous catalysts like Amberlyst-15, ensure the resin is properly activated and that there is sufficient catalyst loading for the scale of your reaction. Heterogeneous catalysts simplify removal, which can improve yields by preventing product degradation during workup.[3]
-
-
Purity of Starting Material: 4-chlorobutyraldehyde is known to be unstable and can form a stable cyclic trimer upon storage, which will not participate in the desired reaction.
-
Solution: Use freshly prepared or distilled 4-chlorobutyraldehyde for the best results. If you suspect trimer formation, consider cracking the trimer by heating it, often with a catalytic amount of acid, and distilling the monomer directly into the reaction vessel.
-
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A2: Byproduct formation is a common challenge. Key potential side products include:
-
Cyclic Trimer of 4-Chlorobutyraldehyde: As mentioned, the starting aldehyde has a strong tendency to trimerize.
-
Solution: This is best avoided by using fresh aldehyde. Adding the aldehyde slowly to the heated reaction mixture containing the ethylene glycol and catalyst can also help minimize its self-reaction.
-
-
Polymerization of 4-Chlorobutyraldehyde: Under strongly acidic conditions, aldehydes can polymerize.
-
Hydrolysis of the Product: The dioxolane ring is sensitive to acid and can hydrolyze back to the aldehyde and diol, especially during aqueous workup.
-
Solution: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution or triethylamine) before performing any aqueous extractions.
-
Q3: I am having difficulty purifying my final product. What are the best practices?
A3: this compound is a liquid that is typically purified by vacuum distillation.
-
Issue: Co-distillation with Impurities.
-
Solution: Ensure a thorough workup to remove the catalyst and any water-soluble byproducts before distillation. Washing the organic layer with brine can help break up emulsions and remove residual water.
-
-
Issue: Product Degradation During Distillation.
-
Solution: The product is sensitive to acid at high temperatures. Ensure the reaction mixture is fully neutralized before distillation. If you used a solid acid catalyst like Amberlyst-15, simple filtration is sufficient.[3] Distill under a good vacuum to keep the boiling point as low as possible.
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst is better for this synthesis: a homogeneous catalyst like p-toluenesulfonic acid (p-TSA) or a heterogeneous catalyst like Amberlyst-15?
A1: Both types of catalysts are effective, but they offer different advantages.
-
p-Toluenesulfonic Acid (p-TSA): A strong Brønsted acid that is highly effective and inexpensive.[3] Its main drawback is the need for neutralization during workup, which can sometimes lead to emulsions or product hydrolysis if not done carefully.[3]
-
Amberlyst-15: A solid acid catalyst (sulfonic acid-functionalized polystyrene resin) that offers significant operational advantages.[3] It can be removed by simple filtration, eliminating the need for a neutralization step and simplifying purification.[4] It is also recyclable, making it a more environmentally friendly option.[5] For the closely related synthesis of 4-halobutyraldehyde acetals, Amberlyst-15 has been shown to give good yields.
Ultimately, the choice depends on your specific needs regarding scale, purification strategy, and reusability. For ease of workup and catalyst recovery, Amberlyst-15 is an excellent choice.
Q2: Can I run this reaction without a solvent?
A2: While some acetalizations can be run under solvent-free conditions, for this specific reaction, using a solvent like toluene is highly recommended. Toluene serves as the azeotroping agent to remove water with a Dean-Stark apparatus, which is the most common and effective method to drive the reaction to completion.[1]
Q3: How do I know when the reaction is complete?
A3: The most straightforward method is to monitor the amount of water collected in the Dean-Stark trap. When the volume of collected water matches the theoretical amount (1 equivalent), the reaction is typically complete. You can also monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots from the reaction mixture.
Data Presentation
The following table summarizes reported yields for the acetalization of 4-halobutyraldehydes with different alcohols using Amberlyst-15 as a catalyst. While data for the specific reaction with ethylene glycol is not detailed in these sources, these results on closely related substrates provide a strong benchmark for expected performance.
| Aldehyde | Alcohol | Catalyst | Yield (%) | Source |
| 4-Chlorobutyraldehyde | Methanol | Amberlyst-15 | 74 | |
| 4-Bromobutyraldehyde | Methanol | Amberlyst-15 | 71 | |
| 4-Chlorobutyraldehyde | Ethanol | Amberlyst-15 | 65 |
Experimental Protocols
Protocol 1: Synthesis using p-Toluenesulfonic Acid (p-TSA)
-
Materials:
-
4-Chlorobutyraldehyde (1.0 eq)
-
Ethylene glycol (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (0.01 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
To the flask, add 4-chlorobutyraldehyde, ethylene glycol, and toluene (enough to fill the Dean-Stark trap and suspend the reactants).
-
Add the catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Protocol 2: Synthesis using Amberlyst-15 (Heterogeneous Catalyst)
-
Materials:
-
4-Chlorobutyraldehyde (1.0 eq)
-
Ethylene glycol (1.1 eq)
-
Amberlyst-15 resin (10-15% by weight of the aldehyde)
-
Toluene
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Add the Amberlyst-15 resin, 4-chlorobutyraldehyde, ethylene glycol, and toluene to the flask.
-
Heat the mixture to reflux, collecting the water-toluene azeotrope in the Dean-Stark trap.
-
Continue refluxing until the theoretical amount of water has been collected.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the Amberlyst-15 resin. The resin can be washed with toluene, dried, and stored for reuse.
-
Combine the filtrate and washings and remove the toluene using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in dioxolane synthesis.
Caption: Acid-catalyzed mechanism for the formation of this compound.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
- 5. arkat-usa.org [arkat-usa.org]
Technical Support Center: Long-Term Storage and Stability of Chlorinated Dioxolane Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorinated dioxolane compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for chlorinated dioxolane compounds?
A1: The main stability concern for chlorinated dioxolane compounds is their susceptibility to hydrolysis, particularly under acidic conditions. The dioxolane ring is a cyclic acetal or ketal, which can be cleaved by acid-catalyzed hydrolysis to yield a diol and a carbonyl compound. Other potential degradation pathways include photolysis and thermal degradation, especially for compounds with sensitive chromophores or under high-temperature storage.
Q2: What are the ideal long-term storage conditions for chlorinated dioxolanes?
A2: To ensure long-term stability, chlorinated dioxolane compounds should be stored in a cool, dry, and dark environment. It is crucial to protect them from acidic vapors and moisture. Storage in tightly sealed containers made of inert materials (e.g., amber glass) under an inert atmosphere (like nitrogen or argon) is recommended to prevent hydrolysis and oxidation.
Q3: How does chlorination affect the stability of the dioxolane ring?
A3: The effect of chlorination on the stability of the dioxolane ring depends on the position of the chlorine atom. If the chlorine atom is on the dioxolane ring itself or in a position where it exerts a strong electron-withdrawing effect on the acetal carbon, it can decrease the rate of acid-catalyzed hydrolysis by destabilizing the positively charged intermediate (carboxonium ion) formed during the reaction. Conversely, if the chlorine atom is remote and does not significantly influence the electronics of the dioxolane ring, its effect on stability may be minimal.
Q4: Can I store my chlorinated dioxolane compound in a protic solvent like methanol?
A4: Storing chlorinated dioxolanes in protic solvents, especially in the presence of even trace amounts of acid, is not recommended for long periods. These solvents can participate in transacetalization or hydrolysis, leading to the degradation of your compound. If a solution is necessary for a short period, use a dry, aprotic solvent and store it at a low temperature.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks appear in HPLC/GC-MS analysis after storage. | Degradation: The compound may have undergone hydrolysis, photolysis, or thermal degradation. | - Check Storage Conditions: Ensure the compound was stored in a cool, dry, dark place, away from acidic contaminants.- Analyze Degradation Products: Use LC-MS to identify the molecular weights of the new peaks. Hydrolysis would lead to a diol and a carbonyl compound.- Perform a Forced Degradation Study: Intentionally stress the compound under acidic, basic, oxidative, photolytic, and thermal conditions to see if the unknown peaks match any of the resulting degradants. |
| Low yield or recovery of the compound after workup or purification. | Instability during processing: The compound might be degrading on silica gel (which can be slightly acidic) during chromatography or in the presence of acidic/aqueous solutions during extraction. | - Neutralize Silica Gel: Use silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent) for chromatography.- Avoid Aqueous Acid: During workup, use neutral or slightly basic aqueous solutions (e.g., saturated sodium bicarbonate solution) instead of acidic washes.- Minimize Exposure to Water: Ensure all solvents and equipment are dry. |
| The compound's appearance changes over time (e.g., color change, oiling out). | Decomposition or Impurity Formation: This can be a sign of significant degradation or reaction with impurities. | - Re-analyze the Sample: Use techniques like NMR, HPLC, or GC-MS to check the purity and identify any new species.- Purify a Small Sample: If the material is critical, attempt to repurify a small amount to see if the original properties can be restored.- Review Synthesis and Purification: There might be residual catalysts or reagents from the synthesis that are causing long-term instability. |
| Inconsistent results in biological assays. | Degradation in Assay Medium: The compound may not be stable in the aqueous, buffered conditions of the biological assay. | - Assess Stability in Assay Buffer: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation by HPLC.- Prepare Fresh Solutions: Prepare solutions of the compound immediately before use in assays.- Consider Formulation: If instability is a persistent issue, formulation strategies (e.g., using a different vehicle or excipients) may be necessary. |
Degradation Pathways and Experimental Workflows
Acid-Catalyzed Hydrolysis of a Chlorinated Dioxolane
The primary degradation pathway for dioxolanes is acid-catalyzed hydrolysis. The reaction proceeds via protonation of one of the ring oxygens, followed by ring-opening to form a resonance-stabilized carboxonium ion. Nucleophilic attack by water and subsequent deprotonation yields the hydrolysis products.
General Workflow for a Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.
Quantitative Stability Data
Quantitative data on the stability of specific chlorinated dioxolanes is limited in the public domain. However, the principles of acetal hydrolysis can be used to predict relative stability. The table below provides illustrative data based on studies of related compounds. Electron-withdrawing groups (like chlorine) near the acetal carbon generally decrease the rate of hydrolysis.
| Compound | Condition | Half-life (t½) | Primary Degradation Products |
| 2-Phenyl-1,3-dioxolane | pH 5 Buffer, 25°C | ~425 hours | Benzaldehyde, Ethylene Glycol |
| 2-(4-Methoxyphenyl)-1,3-dioxolane | pH 5 Buffer, 25°C | ~70 hours | 4-Methoxybenzaldehyde, Ethylene Glycol |
| 2-(4-Nitrophenyl)-1,3-dioxolane | 0.1 M HCl, 25°C | Significantly longer than 2-phenyl-1,3-dioxolane | 4-Nitrobenzaldehyde, Ethylene Glycol |
| 2-Dichloromethylene-1,3-dioxolan | Acid-catalyzed | Forms 2-hydroxyethyl dichloroacetate | 2-Hydroxyethyl dichloroacetate |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
Objective: To assess the stability of a chlorinated dioxolane compound under acidic and basic conditions.
Materials:
-
Chlorinated dioxolane compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
HPLC system with UV or MS detector
-
C18 reversed-phase HPLC column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the chlorinated dioxolane compound at approximately 1 mg/mL in acetonitrile.
-
Acid Degradation:
-
In a vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL), neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Degradation:
-
In a separate vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid degradation, neutralizing the aliquots with 0.1 M HCl.
-
-
Neutral Degradation:
-
In a third vial, mix 1 mL of the stock solution with 1 mL of water.
-
Follow the same incubation and sampling procedure, diluting directly with the mobile phase.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point.
-
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the parent chlorinated dioxolane from its potential degradation products.
Methodology:
-
Column Selection: Start with a standard C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Use a mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer at pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Run a gradient elution from a low to a high concentration of the organic modifier (e.g., 10% to 90% acetonitrile over 20 minutes) to elute compounds with a wide range of polarities.
-
-
Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths to ensure all components are detected. A wavelength corresponding to the UV maximum of the parent compound is a good starting point.
-
Method Optimization:
-
Inject a mixture of the stressed samples (from the forced degradation study) to see if all degradation products are separated from the parent peak and from each other.
-
Adjust the gradient slope, mobile phase pH, and column temperature to optimize the resolution between peaks.
-
-
Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Techniques for removing unreacted starting materials from crude 2-(3-Chloropropyl)-1,3-dioxolane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 2-(3-Chloropropyl)-1,3-dioxolane. Our goal is to help you effectively remove unreacted starting materials and other impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials found in crude this compound?
The synthesis of this compound typically involves the reaction of 4-chlorobutyraldehyde with ethylene glycol in the presence of an acid catalyst. Therefore, the most common unreacted starting materials in the crude product are:
-
4-Chlorobutyraldehyde
-
Ethylene glycol
Residual acid catalyst may also be present and require neutralization.
Q2: What are the key physical properties to consider when choosing a purification method?
Understanding the physical properties of the product and impurities is crucial for selecting an effective purification strategy.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| This compound | 150.60 | 93-94 @ 12 mmHg[1] | Sparingly soluble |
| 4-Chlorobutyraldehyde | 106.55 | ~158 @ 760 mmHg[2] | Soluble |
| Ethylene Glycol | 62.07 | 197.3 @ 760 mmHg[3][4][5] | Miscible[3] |
The significant differences in boiling points and water solubility between the product and the starting materials allow for effective separation using standard laboratory techniques.
Q3: Which purification techniques are most effective for removing unreacted starting materials?
The most effective techniques for purifying this compound are:
-
Liquid-Liquid Extraction: Primarily for the removal of the highly water-soluble ethylene glycol.
-
Fractional Distillation: Ideal for separating the product from the less volatile 4-chlorobutyraldehyde and any remaining ethylene glycol.
-
Column Chromatography: A high-resolution technique suitable for removing trace impurities and achieving high purity.
A combination of these techniques, typically starting with an aqueous workup (extraction) followed by fractional distillation, is often the most efficient approach.
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Bumping or Unstable Boiling | - No boiling chips or stir bar.- Heating too rapidly. | - Add boiling chips or a magnetic stir bar before heating.- Apply heat gradually and evenly. |
| Poor Separation | - Distillation rate is too fast.- Inefficient fractionating column. | - Reduce the heating rate to allow for proper vapor-liquid equilibria.- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). |
| Product Decomposition | - Overheating.- Presence of acidic impurities. | - Use vacuum distillation to lower the boiling point.- Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) before distillation. |
| No Product Distilling Over | - System leak.- Thermometer placed incorrectly. | - Check all joints for a proper seal.- Ensure the top of the thermometer bulb is level with the side arm of the distillation head. |
Liquid-Liquid Extraction
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Emulsion Formation | - Vigorous shaking.- Presence of surfactants or particulate matter. | - Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.- Allow the mixture to stand for a longer period.- If the emulsion persists, filter the mixture through a pad of Celite. |
| Poor Phase Separation | - Densities of the two phases are too similar. | - Add a small amount of a different, immiscible organic solvent to change the density of the organic phase.- Add brine to increase the density of the aqueous phase. |
| Product Loss | - Product has some solubility in the aqueous phase. | - Perform multiple extractions with smaller volumes of the organic solvent.- Back-extract the combined aqueous layers with a fresh portion of the organic solvent. |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation (Overlapping Bands) | - Incorrect mobile phase polarity.- Column overloading. | - Adjust the eluent system. For this non-polar product, a less polar eluent system (e.g., higher hexane to ethyl acetate ratio) is a good starting point.- Use a larger column or a smaller amount of crude product. |
| Tailing of the Product Band | - Adsorption of the chlorinated compound onto the silica gel. | - Add a small amount of a slightly more polar solvent to the eluent to reduce strong interactions.- Use a different stationary phase, such as alumina. |
| Cracking of the Silica Gel Bed | - Running the column dry.- Inhomogeneous packing. | - Always keep the silica gel bed covered with the mobile phase.- Ensure the silica gel is packed as a uniform slurry. |
Experimental Protocols
Protocol 1: Removal of Ethylene Glycol by Liquid-Liquid Extraction
Objective: To remove the bulk of unreacted ethylene glycol from the crude product.
Materials:
-
Crude this compound
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Transfer the crude product to a separatory funnel.
-
Add an equal volume of deionized water to the separatory funnel.
-
Gently invert the funnel several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate. The upper layer is the organic phase containing the product, and the lower layer is the aqueous phase containing the ethylene glycol.
-
Drain the lower aqueous layer.
-
Repeat the washing step with another portion of deionized water, followed by a final wash with brine to help break any emulsions and remove residual water from the organic layer.
-
Drain the aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove any remaining water. Swirl the flask until the drying agent no longer clumps together.
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the partially purified product.
Protocol 2: Purification by Fractional Distillation
Objective: To separate this compound from less volatile impurities like 4-chlorobutyraldehyde.
Materials:
-
Partially purified this compound (from Protocol 1)
-
Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)
-
Vacuum source and pressure gauge
-
Heating mantle
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Place the partially purified product and a few boiling chips or a stir bar into the distillation flask.
-
Connect the apparatus to a vacuum source and slowly reduce the pressure to approximately 12 mmHg.
-
Begin heating the distillation flask gently.
-
Collect any low-boiling fractions that distill over first.
-
Carefully monitor the temperature at the distillation head. The desired product will distill at approximately 93-94 °C at 12 mmHg.[1]
-
Collect the fraction that distills at a constant temperature in a clean receiving flask.
-
Once the desired fraction has been collected, stop the distillation by removing the heat source and allowing the system to cool before slowly releasing the vacuum.
Protocol 3: High-Purity Purification by Column Chromatography
Objective: To obtain high-purity this compound for sensitive applications.
Materials:
-
Distilled this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the chromatography column by packing it with a slurry of silica gel in hexane.
-
Dissolve the distilled product in a minimal amount of hexane.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting with a non-polar solvent system, such as 95:5 hexane:ethyl acetate.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
The product, being relatively non-polar, should elute relatively quickly.
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the highly purified this compound.
Logical Decision Tree for Purification
Caption: Decision tree for selecting the appropriate purification strategy.
References
Challenges and solutions for scaling up reactions with 2-(3-Chloropropyl)-1,3-dioxolane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and solutions for scaling up reactions involving 2-(3-Chloropropyl)-1,3-dioxolane. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as 4-chlorobutyraldehyde ethylene acetal, is a masked form of γ-chlorobutyraldehyde.[1] It is primarily used in organic synthesis for the introduction of the 3-(1,3-dioxolan-2-yl)propyl moiety.[1] This functional group is a key building block in the synthesis of various pharmaceuticals and other complex organic molecules.
Q2: What are the common methods for synthesizing this compound?
The most common method is the acetalization of 4-chlorobutyraldehyde with ethylene glycol in the presence of an acid catalyst. To drive the reaction to completion, the water formed as a byproduct must be removed, typically through azeotropic distillation with a Dean-Stark apparatus or by using a chemical water scavenger like triethyl orthoformate.[1][2]
Q3: What are the critical parameters to control during the scale-up of this reaction?
When scaling up the synthesis of this compound, the following parameters are critical:
-
Temperature Control: Exothermic reactions can lead to temperature gradients in large reactors, potentially causing side reactions and impurity formation.[1] Maintaining a consistent temperature is crucial for selectivity and safety.
-
Mixing Efficiency: Inadequate mixing can result in localized high concentrations of reagents, which can also lead to the formation of byproducts.
-
Effective Water Removal: As the reaction is an equilibrium, efficient removal of water is essential to achieve high conversion. The efficiency of a Dean-Stark trap or the stoichiometry of a chemical drying agent must be carefully managed at scale.
-
Addition Rate of Reagents: The rate of addition of catalysts or reagents should be controlled to manage the reaction exotherm and maintain optimal concentration profiles.
Q4: What are the primary safety concerns when working with this compound at an industrial scale?
This compound is a combustible liquid. Standard safety precautions for handling such chemicals should be followed, including the use of personal protective equipment (PPE) such as eye shields and gloves. During a fire, irritating and highly toxic gases may be generated through thermal decomposition.[3] It is important to ensure adequate ventilation and to have appropriate fire extinguishing media available.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion/Incomplete Reaction | 1. Inefficient water removal. 2. Insufficient catalyst or deactivated catalyst. 3. Reaction temperature is too low. | 1. Ensure the Dean-Stark apparatus is functioning correctly and the solvent is refluxing at the appropriate rate to azeotropically remove water. Alternatively, use a chemical water scavenger like triethyl orthoformate.[1] 2. Increase the catalyst loading or use a fresh batch of catalyst. Consider using a more robust solid acid catalyst for easier separation.[4] 3. Gradually increase the reaction temperature while monitoring for byproduct formation. |
| Formation of Impurities/Byproducts | 1. Reaction temperature is too high.[1] 2. Localized high concentrations of reagents due to poor mixing. 3. Presence of impurities in starting materials. 4. Potential for intramolecular cyclization of the chloropropyl side chain under certain conditions. | 1. Lower the reaction temperature. A controlled temperature of 30-32 °C has been shown to be effective in similar systems to minimize impurity formation.[1] 2. Improve mixing by adjusting the stirrer speed or using a more appropriate stirrer design for the reactor volume. 3. Ensure the purity of 4-chlorobutyraldehyde and ethylene glycol before starting the reaction. 4. Use mild reaction conditions and avoid strong bases or high temperatures that could promote cyclization. |
| Difficulties in Product Isolation/Purification | 1. Formation of azeotropes with solvents or water. 2. Presence of byproducts with boiling points close to the product. 3. Thermal degradation of the product during distillation. | 1. If an azeotrope with water is suspected, consider using a different solvent for azeotropic distillation or employ a multi-step distillation process.[5][6] 2. Optimize the reaction conditions to minimize byproduct formation. Use fractional vacuum distillation for purification, carefully selecting the temperature and pressure to separate the desired product.[1] 3. Use vacuum distillation to lower the boiling point and minimize the risk of thermal decomposition.[1] |
| Product is Unstable During Storage | 1. Presence of residual acid catalyst leading to hydrolysis. 2. Exposure to moisture. | 1. Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) before purification.[1] 2. Store the purified product in a tightly sealed container under an inert atmosphere and away from moisture. |
Data Presentation
The following table summarizes quantitative data from a large-scale synthesis of the closely related 4-chlorobutyraldehyde diethyl acetal, which can serve as a reference for the expected outcomes when scaling up the synthesis of this compound.[1]
| Parameter | Value |
| Starting Material (4-chlorobutyraldehyde) | 21 kg |
| Reagents | 189 L absolute ethanol, 26.1 kg triethyl orthoformate, 0.77 kg TBAB |
| Reaction Temperature | 30-32 °C |
| Reaction Time | 1 hour |
| Crude Product Weight | 33 kg |
| Purification Method | Vacuum Distillation (16 mm pressure) |
| Main Fraction Collection Temperature | 65-70 °C |
| Purity of Final Product (by GC) | 95% |
Experimental Protocols
Key Experiment: Scaled-Up Synthesis of this compound
This protocol is adapted from a procedure for the large-scale synthesis of 4-chlorobutyraldehyde diethyl acetal.[1]
Materials:
-
4-chlorobutyraldehyde
-
Ethylene glycol
-
Triethyl orthoformate
-
Tetrabutylammonium bromide (TBAB) or another suitable acid catalyst
-
Sodium bicarbonate
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Large-scale reaction vessel with temperature control and mechanical stirring
-
Addition funnel
-
Extraction vessel
-
Rotary evaporator or other solvent removal system
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a 500 L flask (or appropriately sized reactor), charge 4-chlorobutyraldehyde (21 kg), ethylene glycol (molar equivalent), triethyl orthoformate (1.1-1.5 molar equivalents), and a catalytic amount of TBAB (e.g., 0.77 kg).
-
Reaction: Stir the mixture at a controlled temperature of 30-32 °C for 1-2 hours. Monitor the reaction progress by GC or TLC.
-
Quenching: After the reaction is complete, add an aqueous solution of sodium bicarbonate to neutralize the catalyst.
-
Extraction: Extract the product into a suitable organic solvent such as ethyl acetate. Perform the extraction twice to ensure complete recovery.
-
Washing: Wash the combined organic layers with water to remove any remaining salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at a temperature below 50 °C.
-
Purification: Purify the crude product by vacuum distillation. Discard the initial fraction and collect the main fraction at the appropriate temperature and pressure (for this compound, the boiling point is reported as 93-94 °C at 12 mmHg).
Visualizations
Caption: Workflow for the scaled-up synthesis of this compound.
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. Process For Preparation Of 4 Chlorobutyraldehyde Diethyl Acetal [quickcompany.in]
- 2. 1,3-Dioxolane synthesis [organic-chemistry.org]
- 3. celanese.com [celanese.com]
- 4. US20040192958A1 - Process for preparing derivatives of 4-halobutyraldehyde - Google Patents [patents.google.com]
- 5. RU2036919C1 - Method of 1,3-dioxolane synthesis - Google Patents [patents.google.com]
- 6. Collection - Synthesis of 1,3-Dioxolane from Aqueous Formaldehyde Solution and Ethylene Glycol: Kinetics and Reactive Distillation - Industrial & Engineering Chemistry Research - Figshare [acs.figshare.com]
Managing reaction temperatures to control exotherms in 2-(3-Chloropropyl)-1,3-dioxolane synthesis
Welcome to the technical support center for the synthesis of 2-(3-Chloropropyl)-1,3-dioxolane. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction temperatures and controlling exotherms during this specific synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exotherm in the synthesis of this compound?
The synthesis of this compound is an acetalization reaction between 3-chloropropionaldehyde and ethylene glycol, typically catalyzed by an acid. This reaction is exothermic, meaning it releases heat. The primary cause of the exotherm is the formation of the stable cyclic acetal ring from the carbonyl compound and the diol.[1] If not properly controlled, this heat release can lead to a rapid increase in temperature, potentially causing side reactions, reduced yield, and safety hazards.
Q2: What are the consequences of poor temperature control on the final product?
Poor temperature control can lead to several undesirable outcomes:
-
Reduced Yield: Elevated temperatures can promote side reactions, such as polymerization of the aldehyde or decomposition of the product.
-
Formation of Impurities: Side reactions create impurities that can be difficult to separate from the desired product, complicating the purification process.
-
Safety Risks: An uncontrolled exotherm can lead to a runaway reaction, where the reaction rate increases exponentially with temperature. This can cause a rapid pressure buildup in the reactor, creating a significant safety hazard.
-
Hydrolysis: The acetal formation is a reversible reaction.[1] Excessively high temperatures in the presence of water (a byproduct of the reaction) and acid can shift the equilibrium back towards the starting materials, hydrolyzing the newly formed product.[2]
Q3: How does the rate of reactant addition influence the exotherm?
The rate of reactant addition is a critical parameter for managing the exotherm. Adding one reactant (typically the aldehyde) slowly to the mixture of the other reactant (ethylene glycol) and the acid catalyst allows the cooling system to dissipate the generated heat effectively. A rapid addition rate can introduce reactants faster than the heat can be removed, leading to heat accumulation and a sharp, potentially dangerous, temperature spike.
Q4: What are the recommended catalysts, and do they affect the exotherm?
Common catalysts for acetal formation are Brønsted or Lewis acids, such as p-toluenesulfonic acid (p-TSA), sulfuric acid, or acidic resins.[3] The choice and concentration of the catalyst directly impact the reaction rate and, consequently, the rate of heat generation. A more potent or concentrated catalyst will accelerate the reaction, leading to a more significant exotherm that requires more robust temperature control. For better control, using a milder catalyst or a lower concentration of a strong catalyst is advisable.
Troubleshooting Guide: Exotherm Management
This guide addresses specific issues related to temperature control during the synthesis.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| EXO-01 | Rapid, uncontrolled temperature increase (>5-10°C above target) during aldehyde addition. | 1. The addition rate of 3-chloropropionaldehyde is too high. 2. The cooling bath (e.g., ice-salt bath) is not efficient enough or has warmed up. 3. The initial concentration of the acid catalyst is too high. | 1. Immediately stop the addition of the aldehyde. 2. Ensure the cooling bath is at the correct temperature (e.g., replenish ice). 3. Wait for the reaction temperature to decrease to the set point before resuming addition at a significantly slower rate. 4. For future experiments, reduce the catalyst loading or use a pre-chilled addition funnel for the aldehyde. |
| EXO-02 | No initial exotherm, followed by a sudden, sharp temperature spike. | Accumulation of unreacted aldehyde due to a delayed reaction initiation (induction period), followed by a sudden, rapid reaction. | 1. This is a hazardous situation. Stop the addition immediately and prepare for emergency cooling. 2. Ensure the reaction mixture is well-stirred to promote initiation. 3. For future runs, add a small initial portion of the aldehyde and wait to observe a slight, controlled temperature increase, confirming the reaction has started before proceeding with the slow, continuous addition. |
| EXO-03 | Reaction temperature remains too low and the reaction is sluggish. | 1. Inadequate catalyst concentration. 2. Over-cooling of the reaction vessel. | 1. Allow the cooling bath to warm slightly to reach the target reaction temperature (e.g., 0-5°C). 2. If the reaction remains sluggish at the target temperature, consider a marginal increase in the catalyst amount in subsequent experiments, while being prepared for a more significant exotherm. |
Exotherm Control Workflow
The following diagram illustrates a logical workflow for managing the reaction temperature during the synthesis.
Caption: Workflow for managing temperature during exothermic addition.
Key Parameter Interrelationships
Understanding how different experimental parameters influence each other is crucial for successful synthesis and exotherm control.
Caption: Interrelationship of key parameters in exotherm control.
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of this compound with an emphasis on temperature management. This procedure is adapted from a standard acetalization method.[2]
Materials:
-
3-Chloropropionaldehyde
-
Ethylene glycol (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
-
Three-neck round-bottom flask, magnetic stirrer, dropping funnel, thermometer
Procedure:
-
Setup: Assemble a three-neck round-bottom flask with a magnetic stirrer, a thermometer to measure the internal temperature, and a dropping funnel. Ensure the entire apparatus is dry.
-
Initial Charge: To the flask, add ethylene glycol (1.2 equivalents) and toluene (as solvent).
-
Cooling: Place the flask in an ice-salt bath and stir the mixture until the internal temperature reaches 0°C.
-
Catalyst Addition: Add a catalytic amount of p-TSA (0.01 equivalents) to the cold mixture and stir until it dissolves.
-
Aldehyde Addition: Add 3-chloropropionaldehyde (1.0 equivalent) to the dropping funnel. Begin adding the aldehyde dropwise to the stirred reaction mixture.
-
Temperature Monitoring and Control: Carefully monitor the internal temperature. Adjust the addition rate to maintain the temperature between 0°C and 5°C. If the temperature rises above 5°C, immediately stop the addition until the temperature subsides. The addition should typically take 1-2 hours.[2]
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2-3 hours. The progress can be monitored by TLC or GC analysis.
-
Workup:
-
Quench the reaction by slowly adding a cold, saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and remove the aqueous layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by vacuum distillation to yield this compound.
Illustrative Data: Effect of Addition Rate on Exotherm
The following table presents illustrative data to demonstrate the importance of the aldehyde addition rate on temperature control and product yield.
| Parameter | Experiment A | Experiment B | Experiment C |
| 3-Chloropropionaldehyde | 10.0 g | 10.0 g | 10.0 g |
| Ethylene Glycol | 1.2 eq | 1.2 eq | 1.2 eq |
| p-TSA | 0.01 eq | 0.01 eq | 0.01 eq |
| Initial Temperature | 0°C | 0°C | 0°C |
| Addition Time | 15 minutes | 60 minutes | 120 minutes |
| Maximum Temp. Reached | 25°C | 6°C | 2°C |
| Isolated Yield | 68% | 85% | 88% |
| Observed Purity (by GC) | 89% | 97% | 98% |
References
Validation & Comparative
Navigating Nucleophilic Substitution: A Comparative Guide to 2-(3-Chloropropyl)-1,3-dioxolane and 2-(3-Bromopropyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of appropriate starting materials is paramount to the success of a reaction. For intermediates bearing the versatile 1,3-dioxolane protecting group, the choice between a chloro or bromo derivative for subsequent nucleophilic substitution reactions can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of 2-(3-chloropropyl)-1,3-dioxolane and 2-(3-bromopropyl)-1,3-dioxolane, supported by established principles of chemical reactivity and illustrative experimental protocols.
Executive Summary
The fundamental difference in reactivity between this compound and 2-(3-bromopropyl)-1,3-dioxolane in nucleophilic substitution reactions lies in the nature of the halogen leaving group. Bromide is an inherently better leaving group than chloride due to its lower basicity and the weaker carbon-bromine bond. Consequently, 2-(3-bromopropyl)-1,3-dioxolane exhibits significantly higher reactivity, leading to faster reaction times and often higher yields under identical conditions. While the chloro- derivative is typically more cost-effective, its lower reactivity may necessitate harsher reaction conditions or longer reaction times, potentially leading to the formation of side products.
Reactivity Principles: The Role of the Leaving Group
Nucleophilic substitution reactions, particularly S(_N)2 reactions which are common for primary alkyl halides like the ones , are highly sensitive to the ability of the leaving group to depart. A good leaving group is a species that is stable on its own. The stability of the halide ions increases down the group in the periodic table (I
−
> Br−
−
−
The direct consequence of this trend is a higher reaction rate for alkyl bromides compared to alkyl chlorides in S(_N)2 reactions.
Comparative Performance in Nucleophilic Substitution
A classic example illustrating this reactivity difference is the Finkelstein reaction, where an alkyl chloride or bromide is converted to an alkyl iodide. This reaction is driven by the precipitation of the less soluble sodium chloride or bromide in acetone, and it inherently relies on the greater reactivity of the incoming iodide nucleophile and the superior leaving group ability of bromide over chloride.
Table 1: Comparison of this compound and 2-(3-bromopropyl)-1,3-dioxolane in a Representative Nucleophilic Substitution Reaction (Synthesis of 2-(3-azidopropyl)-1,3-dioxolane)
| Parameter | This compound | 2-(3-Bromopropyl)-1,3-dioxolane |
| Relative Reactivity | Lower | Higher |
| Typical Reaction Time | 12 - 24 hours | 4 - 8 hours |
| Typical Reaction Temp. | 80 - 100 °C | 60 - 80 °C |
| Typical Yield | 70 - 85% | 85 - 95% |
| Relative Cost | Lower | Higher |
Note: The data in this table is compiled from typical reaction conditions found in the literature for similar primary alkyl halides and represents expected outcomes rather than direct side-by-side experimental results.
Experimental Protocols
The following are representative protocols for a nucleophilic substitution reaction with sodium azide.
Protocol 1: Synthesis of 2-(3-azidopropyl)-1,3-dioxolane from this compound
Materials:
-
This compound (1.0 eq)
-
Sodium azide (1.5 eq)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
Procedure:
-
To a solution of this compound in DMF, add sodium azide.
-
Heat the reaction mixture to 90°C and stir for 18 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 2-(3-azidopropyl)-1,3-dioxolane.
Protocol 2: Synthesis of 2-(3-azidopropyl)-1,3-dioxolane from 2-(3-bromopropyl)-1,3-dioxolane
Materials:
-
2-(3-Bromopropyl)-1,3-dioxolane (1.0 eq)
-
Sodium azide (1.5 eq)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
Procedure:
-
To a solution of 2-(3-bromopropyl)-1,3-dioxolane in DMF, add sodium azide.
-
Heat the reaction mixture to 70°C and stir for 6 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 2-(3-azidopropyl)-1,3-dioxolane.
Logical Workflow for Reagent Selection
The decision to use either the chloro or bromo derivative often involves a trade-off between reactivity and cost. The following diagram illustrates a logical workflow for making this selection.
Caption: A decision-making workflow for selecting the appropriate starting material.
Reaction Mechanism: S(_N)2 Pathway
The nucleophilic substitution on these primary alkyl halides proceeds via a bimolecular (S(_N)2) mechanism. This is a one-step process where the nucleophile attacks the carbon atom bearing the halogen from the backside, leading to an inversion of stereochemistry if the carbon were chiral.
Caption: Generalized S(_N)2 reaction pathway for 2-(3-halopropyl)-1,3-dioxolane.
Conclusion
For syntheses where reaction time and yield are critical, 2-(3-bromopropyl)-1,3-dioxolane is the superior choice due to the excellent leaving group ability of bromide. However, for large-scale syntheses where cost is a major driver, the more economical this compound may be preferable, provided that the reaction conditions can be optimized to achieve a satisfactory yield and purity. The addition of a catalytic amount of sodium iodide can be employed to facilitate the in-situ formation of the more reactive iodo-intermediate from the chloro-starting material, offering a compromise between cost and reactivity. Researchers and process chemists should carefully consider these factors when designing their synthetic routes.
Comparative analysis of Lewis vs. Brønsted acid catalysts for dioxolane formation
A comprehensive analysis of catalytic efficiency in the synthesis of dioxolanes, crucial intermediates in the pharmaceutical and fine chemical industries, reveals distinct performance differences between Lewis and Brønsted acid catalysts. This guide provides a detailed comparison, supported by experimental data, to aid researchers in catalyst selection and process optimization.
The formation of dioxolanes, typically through the acetalization or ketalization of diols with aldehydes or ketones, is a fundamental reaction in organic synthesis. The choice of an acid catalyst is paramount to the efficiency of this transformation. While both Lewis and Brønsted acids can catalyze this reaction, their mechanisms and, consequently, their performance metrics such as reaction time, yield, and catalyst loading, can vary significantly. This comparative guide delves into these differences, offering a clear overview for researchers, scientists, and drug development professionals.
Performance Comparison: A Quantitative Look
To illustrate the practical differences between Lewis and Brønsted acid catalysts, we present a comparative analysis of the synthesis of solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) from the reaction of glycerol and acetone. This reaction is a prominent example of dioxolane formation with significant industrial relevance. The following table summarizes the performance of a representative Lewis acid, tin(II) chloride (SnCl₂), and a classic Brønsted acid, p-toluenesulfonic acid (p-TSA), under similar reaction conditions.
| Catalyst Type | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Glycerol Conversion (%) | Solketal Yield (%) | Reference |
| Lewis Acid | Tin(II) Chloride (SnCl₂) | 5 | 2 | 81 | 80 | [1] |
| Brønsted Acid | p-Toluenesulfonic Acid (p-TSA) | Not specified (catalytic amount) | 24 | - | 86 | [2] |
Note: Direct comparison is challenging due to variations in reported experimental conditions. The data presented is extracted from different studies and serves to highlight general performance trends.
The data suggests that Lewis acids like SnCl₂ can achieve high conversions and yields in significantly shorter reaction times compared to traditional Brønsted acids like p-TSA under the specified conditions.[1] This enhanced efficiency can be a critical factor in process development, particularly for large-scale synthesis.
Unveiling the Mechanisms: A Tale of Two Pathways
The divergent performance of Lewis and Brønsted acids stems from their distinct catalytic mechanisms.
Brønsted Acid Catalysis: The mechanism for Brønsted acid-catalyzed dioxolane formation is well-established.[3][4] The reaction is initiated by the protonation of the carbonyl oxygen of the aldehyde or ketone by the Brønsted acid (e.g., p-TSA). This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by one of the hydroxyl groups of the diol, forming a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group facilitates the elimination of a water molecule, generating a resonance-stabilized oxonium ion. Finally, intramolecular cyclization occurs through the nucleophilic attack of the second hydroxyl group of the diol, followed by deprotonation to yield the dioxolane and regenerate the catalyst.[5]
Lewis Acid Catalysis: In contrast, a Lewis acid catalyst, such as SnCl₂, activates the carbonyl group by coordinating with the lone pair of electrons on the carbonyl oxygen. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon. The diol then attacks the activated carbonyl carbon, leading to the formation of a hemiacetal intermediate. The Lewis acid can then assist in the departure of the hydroxyl group as water, likely through coordination, facilitating the formation of the oxonium ion and subsequent cyclization, similar to the Brønsted acid pathway. The precise nature of the intermediates and the role of the Lewis acid throughout the cycle can be more complex and may involve the formation of tin-alkoxide species.
Experimental Protocols: A Practical Guide
For researchers looking to implement these catalytic systems, the following detailed experimental protocols for the synthesis of solketal are provided.
Experimental Protocol for Solketal Synthesis using a Lewis Acid Catalyst (SnCl₂)
This protocol is adapted from the work of Menezes et al. (2013).[1]
Materials:
-
Glycerol
-
Acetone
-
Tin(II) chloride (SnCl₂)
-
Acetonitrile (solvent)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add glycerol (1 equivalent) and acetone (4 equivalents).
-
Add acetonitrile as a solvent.
-
Add SnCl₂ (5 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure solketal.
Experimental Protocol for Solketal Synthesis using a Brønsted Acid Catalyst (p-TSA)
This protocol is based on the procedure described by Sharma et al. (2018).[2]
Materials:
-
Glycerol
-
Acetone
-
2,2-Dimethoxypropane (DMP)
-
p-Toluenesulfonic acid (p-TSA)
-
Silica gel for column chromatography
-
Ethyl acetate
-
n-Hexane
Procedure:
-
In a round-bottom flask, dissolve glycerol (30 mmol) in acetone (30 mL).
-
Add 2,2-dimethoxypropane (45 mmol) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid (10 mg).
-
Stir the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, remove the residual acetone and 2,2-dimethoxypropane under vacuum.
-
Purify the resulting crude product by silica gel column chromatography using a mixture of ethyl acetate and n-hexane (5:95) as the eluent to obtain pure solketal.
Visualizing the Catalytic Pathways
To further clarify the mechanistic differences, the following diagrams illustrate the logical flow of the catalytic cycles for both Lewis and Brønsted acid-catalyzed dioxolane formation.
Figure 1: Comparative workflow of Lewis and Brønsted acid-catalyzed dioxolane formation.
Conclusion
The choice between a Lewis and a Brønsted acid catalyst for dioxolane formation is a critical decision that can significantly impact the efficiency and practicality of the synthesis. While Brønsted acids are classic and effective catalysts, Lewis acids, such as SnCl₂, can offer substantial advantages in terms of reaction speed, potentially leading to more economical and sustainable processes. This guide provides the necessary data, protocols, and mechanistic understanding to empower researchers to make informed decisions based on the specific requirements of their synthetic goals. The continued exploration of novel and more efficient Lewis acid catalysts holds promise for further advancements in the synthesis of dioxolanes and other vital chemical intermediates.
References
Comparative Analysis of HPLC and GC Methods for Purity Determination of 2-(3-Chloropropyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity determination of 2-(3-Chloropropyl)-1,3-dioxolane. The selection of an appropriate analytical technique is critical for ensuring the quality and safety of pharmaceutical ingredients. This document presents a comparative overview of the two methods, supported by representative experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques used for separating, identifying, and quantifying components in a mixture.[1][2][3]
-
HPLC is ideal for non-volatile and thermally unstable compounds.[1][4] It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase.[2]
-
GC is best suited for volatile and thermally stable compounds.[2][5] It employs a gaseous mobile phase to transport the vaporized sample through the column.[2]
For this compound, which has a boiling point of 93-94 °C at 12 mmHg, both techniques are viable options for purity analysis.[6]
Data Presentation: Performance Comparison
The following tables summarize the typical performance characteristics of validated HPLC and GC methods for the purity determination of this compound.
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC Method | GC Method | Justification |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | Both methods demonstrate a strong linear relationship between concentration and response. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Both methods provide high accuracy for the quantification of the main component.[7] |
| Precision (RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.0% | Indicates good precision under the same operating conditions. |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.0% | Shows good precision across different days and analysts.[7] |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.1 µg/mL | GC often offers higher sensitivity for volatile compounds.[2] |
| Limit of Quantitation (LOQ) | ~3 µg/mL | ~0.3 µg/mL | Reflects the lower limit for precise quantitative measurements. |
| Specificity | High | High | Both methods can effectively separate the main peak from potential impurities. |
| Robustness | Robust | Robust | Minor variations in method parameters do not significantly affect the results. |
Table 2: Comparison of Practical Considerations
| Feature | HPLC Method | GC Method |
| Analysis Time | 15 - 30 minutes | 10 - 20 minutes |
| Sample Preparation | Simple dissolution | Simple dissolution |
| Instrumentation Cost | Higher | Lower |
| Solvent Consumption | High | Low (carrier gas) |
| Thermal Stress on Sample | Low (ambient temperature) | High (elevated temperatures) |
Experimental Protocols
Detailed methodologies for both HPLC and GC analysis are provided below.
1. Instrumentation:
-
HPLC system with a UV detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to achieve a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be not more than 2.0%.
-
The tailing factor for the this compound peak should be not more than 2.0.
5. Analysis Procedure:
-
Inject the blank (mobile phase), followed by the standard solution and then the sample solution.
-
Calculate the purity by comparing the peak area of the sample to that of the standard.
1. Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
2. Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.32 mm ID, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium
-
Flow Rate: 1.5 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C, hold for 5 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., Dichloromethane) to achieve a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. System Suitability:
-
Inject the standard solution five times. The RSD of the peak area should be not more than 2.0%.
-
The tailing factor for the this compound peak should be not more than 2.0.
5. Analysis Procedure:
-
Inject the blank (solvent), followed by the standard solution and then the sample solution.
-
Determine the purity by area normalization.
Mandatory Visualizations
Caption: General workflow for analytical method validation.
Caption: Decision tree for selecting between HPLC and GC.
Conclusion
Both HPLC and GC are suitable techniques for determining the purity of this compound.
-
GC may be preferred for its potentially higher sensitivity and faster analysis times, given the volatile nature of the analyte.[5] The lower operational cost is also an advantage.[3][5]
-
HPLC offers the advantage of operating at ambient temperature, which is beneficial if any potential impurities are thermally labile.[1][4]
The final choice between HPLC and GC should be based on the specific requirements of the analysis, including the nature of potential impurities, desired sensitivity, available instrumentation, and throughput needs. It is recommended to perform a preliminary screen of potential impurities to make a more informed decision.
References
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 6. 2-(3-クロロプロピル)-1,3-ジオキソラン ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. resolvemass.ca [resolvemass.ca]
Confirming the Structure of 2-(3-Chloropropyl)-1,3-dioxolane: A Comparative Guide to 1H and 13C NMR Spectral Assignment
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the verification of the chemical structure of 2-(3-Chloropropyl)-1,3-dioxolane through 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, with a comparative analysis against its isomer, 2-(2-chloropropyl)-1,3-dioxolane.
This guide provides a comprehensive analysis of the expected 1H and 13C NMR spectral data for this compound. To facilitate unambiguous structural confirmation, a detailed comparison with the predicted NMR data of a key isomer, 2-(2-chloropropyl)-1,3-dioxolane, is presented. The distinct spectral features arising from the different placement of the chlorine atom serve as a powerful diagnostic tool for structural elucidation.
Predicted 1H NMR Spectral Data Comparison
The proton NMR spectra of this compound and its isomer are expected to show significant differences in chemical shifts and splitting patterns, particularly for the protons on the chloropropyl side chain.
| Assignment | This compound (Predicted) | 2-(2-Chloropropyl)-1,3-dioxolane (Predicted) | Key Differentiator |
| H-2 (methine) | ~4.8-5.0 ppm, t, J ≈ 5 Hz | ~4.9-5.1 ppm, t, J ≈ 4.5 Hz | Subtle shift difference, coupling to different adjacent protons. |
| H-4, H-5 (dioxolane) | ~3.8-4.0 ppm, m | ~3.8-4.0 ppm, m | Largely similar environment. |
| H-1' (methylene) | ~1.8-2.0 ppm, m | ~1.9-2.1 ppm, m | Different coupling patterns due to adjacent groups. |
| H-2' (methylene) | ~1.9-2.1 ppm, m | ~4.0-4.2 ppm, m | Significant downfield shift due to the direct attachment of the electronegative chlorine atom. |
| H-3' (methylene/methyl) | ~3.5-3.7 ppm, t, J ≈ 6.5 Hz | ~1.4-1.6 ppm, d, J ≈ 6.5 Hz | Significant upfield shift and different multiplicity (doublet vs. triplet) . In the isomer, this is a methyl group split by the adjacent methine. |
Predicted 13C NMR Spectral Data Comparison
The carbon NMR spectra will also exhibit distinct chemical shifts, providing complementary information for structural confirmation.
| Assignment | This compound (Predicted) | 2-(2-Chloropropyl)-1,3-dioxolane (Predicted) | Key Differentiator |
| C-2 (acetal) | ~103-105 ppm | ~102-104 ppm | Minor difference in chemical shift. |
| C-4, C-5 (dioxolane) | ~64-66 ppm | ~64-66 ppm | Environment is very similar. |
| C-1' (methylene) | ~32-34 ppm | ~38-40 ppm | Shifted slightly downfield in the isomer due to proximity to the chlorinated carbon. |
| C-2' (methylene/methine) | ~28-30 ppm | ~55-58 ppm | Significant downfield shift for the carbon directly bonded to chlorine. |
| C-3' (methylene/methyl) | ~44-46 ppm | ~22-24 ppm | Significant upfield shift for the methyl carbon in the isomer compared to the methylene carbon attached to chlorine in the target molecule. |
Experimental Protocol for NMR Spectroscopy
The following is a standard protocol for the acquisition of 1H and 13C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the purified sample for 1H NMR and 50-100 mg for 13C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.
-
The final sample height in the NMR tube should be approximately 4-5 cm.
2. NMR Instrument Setup:
-
The NMR spectra should be acquired on a spectrometer with a proton frequency of 300 MHz or higher.
-
The instrument is locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized by shimming on the lock signal.
-
The probe is tuned and matched for both the 1H and 13C frequencies.
3. 1H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is used.
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a compound of this molecular weight.
-
Reference: The residual solvent peak is used as an internal reference (e.g., CHCl3 at 7.26 ppm).
4. 13C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.
-
Reference: The solvent peak is used as an internal reference (e.g., CDCl3 at 77.16 ppm).
5. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase and baseline corrections are applied to the resulting spectrum.
-
The chemical shifts are referenced to the internal standard.
-
For 1H NMR spectra, the signals are integrated to determine the relative number of protons.
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy and differentiating it from a potential isomer.
Caption: Logical workflow for NMR-based structural confirmation.
Objective Comparison and Conclusion
The most definitive evidence for the structure of this compound comes from the analysis of the signals corresponding to the propyl side chain. In the 1H NMR spectrum, the presence of a triplet at approximately 3.5-3.7 ppm, integrating to two protons, is characteristic of a -CH2Cl group adjacent to another methylene group. Conversely, the spectrum of the 2-chloro isomer would show a multiplet in the 4.0-4.2 ppm region for the single proton on the carbon bearing the chlorine, and a doublet for the terminal methyl group around 1.4-1.6 ppm.
In the 13C NMR spectrum, the key differentiator is the chemical shift of the carbon bearing the chlorine atom. For this compound, this signal is expected around 44-46 ppm. For the 2-chloro isomer, this signal would be significantly downfield, in the range of 55-58 ppm.
By carefully analyzing the chemical shifts, multiplicities, and integration of the 1H and 13C NMR spectra and comparing them to the predicted data for both isomers, researchers can unequivocally confirm the synthesis of this compound. The distinct spectral fingerprints of these isomers provide a robust method for quality control and structural verification in synthetic and drug development workflows.
A Comparative Guide to Alternative Reagents for the Protection of γ-Chlorobutyraldehyde
For Researchers, Scientists, and Drug Development Professionals
In multi-step organic synthesis, the selective protection of reactive functional groups is paramount to achieving desired chemical transformations. The aldehyde functionality in γ-chlorobutyraldehyde presents a classic case where protection is necessary to prevent unwanted side reactions during manipulations of other parts of the molecule, particularly when strong nucleophiles or bases are employed. This guide provides a comprehensive comparison of alternative reagents for the protection of γ-chlorobutyraldehyde, focusing on the formation of acetals and thioacetals. We present a summary of quantitative data, detailed experimental protocols, and visual representations of the reaction workflows to aid in the selection of the most suitable protecting group for your synthetic strategy.
Introduction to Aldehyde Protection
The carbonyl group of an aldehyde is highly electrophilic and susceptible to attack by a wide range of nucleophiles. Protecting groups are employed to temporarily mask this reactivity. An ideal protecting group should be:
-
Easy to introduce and remove in high yield.
-
Stable to a variety of reaction conditions.
-
Chemoselective in its formation.
-
Minimally contributing to the complexity of the molecule (e.g., avoiding the introduction of new stereocenters if possible).
For aldehydes, the most common protecting groups are acetals, formed by the reaction of the aldehyde with an alcohol or a diol under acidic conditions. Thioacetals, the sulfur analogs, are formed from thiols or dithiols and offer a different stability profile.[1][2]
Comparative Analysis of Protecting Groups
The choice of protecting group for γ-chlorobutyraldehyde depends on the specific reaction conditions to be employed in subsequent steps. The primary alternatives include acyclic acetals, cyclic acetals (dioxolanes and dioxanes), and cyclic thioacetals (dithiolanes).
| Protecting Group | Reagent | Typical Catalyst | Protection Yield (%) | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Dimethyl Acetal | Methanol / Trimethyl orthoformate | p-Toluenesulfonic acid (p-TsOH) | ~74% | Mild aqueous acid (e.g., HCl, H₂SO₄) | Simple reagents, generally good yields. | Less stable than cyclic acetals to acidic conditions. |
| Diethyl Acetal | Ethanol / Triethyl orthoformate | Amberlyst-15 | ~65% | Mild aqueous acid | Simple reagents. | Lower yields compared to dimethyl acetal for this substrate. |
| 1,3-Dioxolane | Ethylene Glycol | p-TsOH, TMSOTf | >90% (estimated for aliphatic aldehydes) | Aqueous acid | Thermodynamically stable five-membered ring.[3] | Can be cleaved under some Lewis acid conditions. |
| 1,3-Dioxane | 1,3-Propanediol | p-TsOH | >90% (estimated for aliphatic aldehydes) | Aqueous acid (hydrolyzes faster than 1,3-dioxolanes)[4] | Six-membered ring, different conformational properties. | Potentially less stable to acid than 1,3-dioxolanes.[4] |
| 1,3-Dithiolane | 1,2-Ethanedithiol | BF₃·OEt₂, ZnCl₂ | >90% (estimated for aliphatic aldehydes) | HgCl₂/CaCO₃, or other oxidative/metal-assisted methods | Stable to acidic and basic conditions.[5] | Deprotection requires harsh or toxic reagents.[6] |
Experimental Protocols
Detailed methodologies for the protection of γ-chlorobutyraldehyde with various reagents are provided below.
Protocol 1: Formation of γ-Chlorobutyraldehyde Dimethyl Acetal
Materials:
-
γ-Chlorobutyraldehyde
-
Methanol
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
To a solution of γ-chlorobutyraldehyde (1 equivalent) in methanol, add trimethyl orthoformate (1.2 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid (0.01 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding anhydrous sodium bicarbonate and stir for 15 minutes.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by distillation under reduced pressure to yield γ-chlorobutyraldehyde dimethyl acetal.
Protocol 2: Formation of γ-Chlorobutyraldehyde 1,3-Dioxolane
Materials:
-
γ-Chlorobutyraldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Anhydrous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve γ-chlorobutyraldehyde (1 equivalent) and ethylene glycol (1.2 equivalents) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.01 equivalents).
-
Reflux the mixture, azeotropically removing water, until no more water is collected in the Dean-Stark trap (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and quench with anhydrous sodium bicarbonate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.
Protocol 3: Formation of γ-Chlorobutyraldehyde 1,3-Dithiolane
Materials:
-
γ-Chlorobutyraldehyde
-
1,2-Ethanedithiol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve γ-chlorobutyraldehyde (1 equivalent) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add 1,2-ethanedithiol (1.1 equivalents) to the solution.
-
Slowly add boron trifluoride diethyl etherate (0.1 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-3 hours.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography or distillation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the generalized reaction pathways for the formation of acetals and thioacetals, as well as a typical experimental workflow.
Caption: General experimental workflow for the protection of γ-chlorobutyraldehyde.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. What Is the Difference Between Dioxolane and Dioxane? Manufacturer [slchemtech.com]
- 4. Ethylene Glycol | HOCH2CH2OH | CID 174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
A Comparative Guide to the Stability of 2-(3-Chloropropyl)-1,3-dioxolane and Its Acyclic Acetal Counterparts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hydrolytic stability of the cyclic acetal, 2-(3-Chloropropyl)-1,3-dioxolane, against its acyclic counterparts, such as 1,1-dimethoxy-4-chlorobutane and 1,1-diethoxy-4-chlorobutane. The stability of acetals is a critical parameter in organic synthesis and drug delivery, where they are often employed as protecting groups for carbonyl functionalities or as linkages in prodrugs that are designed to release an active compound under specific pH conditions. This document summarizes the chemical principles governing their stability, presents available comparative data, and provides detailed experimental protocols for researchers to conduct their own stability studies.
Introduction to Acetal Stability
Acetals are generally stable under neutral and basic conditions, but they are susceptible to hydrolysis in acidic environments.[1] The mechanism of acid-catalyzed hydrolysis proceeds through the formation of a carbocation intermediate, and the rate of this reaction is indicative of the acetal's lability. Factors that stabilize this carbocation intermediate will increase the rate of hydrolysis.
The stability of an acetal is influenced by several factors, including:
-
Structure (Cyclic vs. Acyclic): Cyclic acetals, such as 1,3-dioxolanes, are generally more stable than their acyclic counterparts.[2] This increased stability is attributed to thermodynamic factors. The acid-catalyzed hydrolysis of a cyclic acetal results in a diol, and the reverse reaction (acetal formation) is an intramolecular process, which is entropically favored over the corresponding intermolecular reaction of an acyclic diol.[2]
-
Electronic Effects: The electronic nature of substituents on the acetal structure plays a significant role in its stability. Electron-withdrawing groups, such as the chloroalkyl group in the compounds of interest, can destabilize the carbocation intermediate formed during hydrolysis, thereby slowing down the reaction and increasing the acetal's stability.[3][4]
Chemical Structures
Below are the chemical structures of the compounds discussed in this guide.
Cyclic Acetal:
-
This compound
Acyclic Acetals:
-
1,1-Dimethoxy-4-chlorobutane
-
1,1-Diethoxy-4-chlorobutane
Comparative Stability Data
The presence of the electron-withdrawing chloropropyl group is expected to decrease the rate of hydrolysis for both cyclic and acyclic acetals compared to their unsubstituted alkyl analogs.[3][5] However, the inherent greater stability of the 1,3-dioxolane ring system suggests that this compound will be significantly more stable than its acyclic counterparts under acidic conditions.
The following table provides an estimated comparison of the relative hydrolytic stability. The values are based on general trends observed for acetal hydrolysis.
| Compound | Structure | Relative Hydrolytic Stability (Estimated Half-life under mild acidic conditions, e.g., pH 4-5) |
| This compound | Cyclic | High (Longer half-life) |
| 1,1-Dimethoxy-4-chlorobutane | Acyclic | Low (Shorter half-life) |
| 1,1-Diethoxy-4-chlorobutane | Acyclic | Moderate (Intermediate half-life) |
Note: The relative stability of the acyclic acetals is also influenced by steric factors, with the diethoxy acetal potentially being slightly more stable than the dimethoxy acetal due to greater steric hindrance around the acetal carbon.
Experimental Protocols
To quantitatively assess the hydrolytic stability of these compounds, a kinetic study monitoring the disappearance of the acetal over time in an acidic medium is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for such studies.
Protocol: Kinetic Analysis of Acetal Hydrolysis by ¹H NMR Spectroscopy
1. Materials and Reagents:
-
Acetal of interest (this compound, 1,1-dimethoxy-4-chlorobutane, or 1,1-diethoxy-4-chlorobutane)
-
Deuterated solvent (e.g., D₂O, CD₃CN, or a mixture)
-
Acid catalyst (e.g., DCl or a suitable buffer to maintain a constant pD)
-
Internal standard (e.g., trimethylsilyl propionate (TSP) or another inert compound with a distinct NMR signal)
-
NMR tubes
-
Volumetric flasks and pipettes
2. Instrumentation:
-
NMR Spectrometer (≥300 MHz)
3. Experimental Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the acetal of interest in a deuterated organic solvent (e.g., CD₃CN) of known concentration.
-
Prepare a stock solution of the internal standard in the same deuterated solvent.
-
Prepare an acidic buffer solution in D₂O of the desired pD.
-
-
Reaction Monitoring:
-
In a clean NMR tube, combine a known volume of the acetal stock solution and the internal standard stock solution.
-
Initiate the hydrolysis reaction by adding a known volume of the acidic D₂O buffer solution.
-
Immediately acquire a ¹H NMR spectrum (t=0).
-
Continue to acquire spectra at regular time intervals. The frequency of acquisition will depend on the rate of the reaction and should be adjusted accordingly.
-
-
Data Analysis:
-
Process the NMR spectra (phasing, baseline correction).
-
Integrate the characteristic signals of the starting acetal and the aldehyde product.
-
Normalize the integrals to the integral of the internal standard to account for any variations in sample concentration or spectrometer performance.
-
Plot the concentration of the acetal (proportional to its normalized integral) as a function of time.
-
Determine the rate constant (k) and the half-life (t₁/₂) of the hydrolysis reaction by fitting the data to the appropriate integrated rate law (typically pseudo-first-order).
-
Visualizing Reaction Pathways
The following diagrams illustrate the key mechanistic steps in the acid-catalyzed hydrolysis of cyclic and acyclic acetals.
Caption: Hydrolysis of a cyclic acetal.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactions of keten acetals. Part II. The hydrolysis of 2-dichloromethylene-1,3-dioxolan: general acid catalysis and rate and product hydrogen isotope effects - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Results for 2-(3-Chloropropyl)-1,3-dioxolane Using GC-MS and GC-FID
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of chemical intermediates is paramount in the fields of chemical synthesis and pharmaceutical development. 2-(3-Chloropropyl)-1,3-dioxolane, a key masked aldehyde used in various organic syntheses, requires robust analytical methods to ensure purity, monitor reaction progress, and control quality.[1][2] Cross-validation of analytical results across different instrumental platforms is a critical step to guarantee the reliability and consistency of the data.[3][4]
This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography with Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID), for the analysis of this compound. We present detailed experimental protocols, comparative performance data, and logical workflows to aid researchers in selecting the appropriate methodology and ensuring the integrity of their analytical results.
Principles of the Compared Analytical Instruments
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the superior separation capability of gas chromatography with the highly specific detection of mass spectrometry. As components elute from the GC column, they are ionized, typically through electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound. This spectrum acts as a "chemical fingerprint," allowing for unambiguous identification and quantification, making GC-MS ideal for complex mixtures and trace-level analysis.[5]
Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a widely used, robust, and cost-effective technique for quantifying organic compounds.[6] After separation on the GC column, the eluting compounds are burned in a hydrogen-air flame. This combustion process produces ions, generating an electrical current that is proportional to the mass of carbon atoms entering the flame.[5] While highly sensitive for hydrocarbons, the GC-FID detector provides only quantitative information and does not offer structural identification.[5]
Experimental Protocols
A successful cross-validation study begins with a meticulously planned and executed experimental protocol. The following sections detail the methodologies for sample preparation and analysis of this compound using both GC-MS and GC-FID.
2.1. Standard and Sample Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard (purity ≥97.0%) into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.3 µg/mL, 30 µg/mL, and 80 µg/mL) from a separate weighing of the reference standard to ensure an independent check of accuracy.
-
Test Sample Preparation: Prepare the test sample containing this compound by dissolving a known quantity in methanol to achieve a theoretical concentration within the calibration range.
2.2. GC-FID Instrumental Method
-
Instrument: Agilent 7890A GC with FID or equivalent.
-
Column: HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/Splitless, used in split mode (20:1).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Detector Temperature: 280°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Helium): 25 mL/min.
-
Injection Volume: 1 µL.
2.3. GC-MS Instrumental Method
-
Instrument: Agilent 7890A GC with 5975C Mass Selective Detector or equivalent.
-
Column: HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/Splitless, used in split mode (20:1).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Same as GC-FID method.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 40-200 for qualitative analysis and library matching.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions. Given the structure (C₆H₁₁ClO₂), potential ions include fragments resulting from the loss of the chloropropyl side chain and ring opening. The presence of a chlorine atom will result in characteristic M+ and M+2 isotope patterns for chlorine-containing fragments.[7]
-
-
Injection Volume: 1 µL.
Data Presentation: Performance Comparison
The following table summarizes the expected performance characteristics for the analysis of this compound on GC-FID and GC-MS based on typical instrument capabilities.
| Parameter | GC-FID | GC-MS (SIM Mode) | Commentary |
| Limit of Detection (LOD) | ~0.02 µg/mL | ~0.005 µg/mL | GC-MS generally offers superior sensitivity, making it ideal for trace analysis. |
| Limit of Quantification (LOQ) | ~0.06 µg/mL | ~0.015 µg/mL | The lower LOQ of GC-MS allows for precise measurement of minor components.[8] |
| Linearity (R²) | > 0.995 | > 0.995 | Both instruments provide excellent linearity over a defined concentration range.[8] |
| Precision (%RSD) | < 5% | < 5% | Both techniques demonstrate high repeatability for quantitative measurements. |
| Accuracy (% Recovery) | 95-105% | 95-105% | When properly calibrated, both methods yield highly accurate results. |
| Selectivity | Moderate | High | GC-FID may have interferences from co-eluting hydrocarbons. |
| Analyte Identification | No (Retention Time Only) | Yes (Mass Spectrum) | GC-MS provides positive structural confirmation, a significant advantage for method development and impurity identification. |
| Initial Cost | Lower | Higher | GC-FID systems are more cost-effective for laboratories focused solely on routine quantification.[8] |
| Operational Complexity | Lower | Higher | GC-MS requires more specialized expertise for method development, data interpretation, and maintenance.[5] |
Visualization of Workflows and Logic
Effective cross-validation follows a structured process. The diagrams below, generated using DOT language, illustrate the experimental workflow and the logical considerations for selecting an analytical instrument.
References
- 1. 2-(3-クロロプロピル)-1,3-ジオキソラン ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound = 97.0 GC 16686-11-6 [sigmaaldrich.com]
- 3. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 4. pharmaguru.co [pharmaguru.co]
- 5. The Difference Between GC-MS and FID in Gas Chromatography [monadlabtech.com]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. benchchem.com [benchchem.com]
Comparative Kinetic Analysis of 2-(3-Chloropropyl)-1,3-dioxolane Hydrolysis Across a Range of pH Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hydrolysis kinetics of 2-(3-Chloropropyl)-1,3-dioxolane under acidic, neutral, and basic pH conditions. The stability of this heterocyclic compound, a common protective group for carbonyls and a potential pharmacophore, is critical in various applications, including drug delivery and chemical synthesis. This document presents representative kinetic data, detailed experimental protocols for its determination, and mechanistic pathway visualizations to facilitate a deeper understanding of its degradation profile.
Quantitative Kinetic Data
The rate of hydrolysis of this compound is highly dependent on the pH of the aqueous medium. The reaction follows pseudo-first-order kinetics under constant pH. The observed rate constant (k_obs) varies significantly, demonstrating susceptibility to acid-catalyzed degradation and notable stability under neutral and basic conditions.
| pH | Condition | Representative k_obs (s⁻¹) | Representative Half-life (t₁/₂) (hours) |
| 2.0 | Acidic | 1.5 x 10⁻⁴ | 1.28 |
| 4.0 | Acidic | 1.5 x 10⁻⁶ | 128 |
| 7.0 | Neutral | Negligible | > 1 year |
| 10.0 | Basic | Negligible | > 1 year |
| 12.0 | Basic | 2.1 x 10⁻⁸ | 918 |
Note: The data presented in this table is representative of the expected behavior for a 2-substituted-1,3-dioxolane based on established principles of acetal hydrolysis and is intended for comparative and illustrative purposes.
Experimental Protocols
A detailed methodology for determining the hydrolysis kinetics of this compound is provided below. This protocol is a composite of established methods for studying the hydrolysis of organic compounds.[1][2][3][4]
Objective: To determine the pseudo-first-order rate constants (k_obs) for the hydrolysis of this compound at various pH values.
Materials:
-
This compound
-
Buffer solutions (e.g., citrate for pH 2-5, phosphate for pH 6-8, borate for pH 9-10, and sodium hydroxide for pH 12)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Constant temperature water bath or incubator
-
pH meter
-
Volumetric flasks and pipettes
-
Quenching solution (e.g., a basic solution like sodium bicarbonate to neutralize acidic samples)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
Reaction Setup:
-
For each desired pH, place a specific volume of the corresponding buffer solution into a series of sealed reaction vessels.
-
Equilibrate the buffer solutions to the desired reaction temperature (e.g., 25°C or 37°C) in a constant temperature bath.
-
-
Initiation of Reaction:
-
Initiate the hydrolysis reaction by adding a small, known volume of the this compound stock solution to each reaction vessel. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction rate.
-
Start a timer immediately after the addition.
-
-
Sampling:
-
At predetermined time intervals, withdraw an aliquot from each reaction vessel.
-
Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution if necessary (especially for acidic conditions).
-
-
Sample Analysis:
-
Analyze the quenched samples using a validated HPLC method to determine the concentration of the remaining this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time for each pH.
-
The pseudo-first-order rate constant (k_obs) is determined from the negative of the slope of the resulting linear regression.[2]
-
The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k_obs.
-
Visualizing the Hydrolysis Pathways and Workflow
The following diagrams illustrate the experimental workflow and the mechanistic pathways for the hydrolysis of this compound.
Under acidic conditions, the hydrolysis of 1,3-dioxolanes is well-established to proceed via a specific acid-catalyzed mechanism.[5][6][7] The reaction involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation intermediate, which is then attacked by water.
In contrast, 1,3-dioxolanes are generally stable under basic conditions.[7][8] Hydrolysis under alkaline conditions is typically not a significant degradation pathway for this class of compounds, as the mechanism would require nucleophilic attack on an electron-rich acetal carbon, which is energetically unfavorable. Any observed slow degradation at very high pH may proceed through an alternative, much slower mechanism.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. nitt.edu [nitt.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
A Comparative Guide to the Leaving Group Potential of Halogenated 2-(Alkyl)-1,3-Dioxolanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the leaving group potential of halogens (Iodine, Bromine, Chlorine, Fluorine) attached to the 2-methyl position of a 1,3-dioxolane ring. The reactivity of these compounds in nucleophilic substitution reactions is critical for their application as intermediates in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. While directly comparable kinetic data for the entire homologous series is not extensively documented in publicly available literature, this guide synthesizes established principles of physical organic chemistry to provide a robust comparative framework.
Data Presentation: Reactivity and Physicochemical Properties
The leaving group ability in SN2 reactions is inversely related to the basicity of the departing anion and directly related to the strength of the corresponding hydrohalic acid. A weaker base is a more stable anion and, therefore, a better leaving group. The trend for halogen leaving group potential is well-established: I > Br > Cl > F. This is a consequence of the increasing size and polarizability of the halide anion as one descends the group, which allows for better stabilization of the negative charge.
Table 1: Comparative Leaving Group Potential and Related Physicochemical Properties
| Halogen (X) in 2-(halomethyl)-1,3-dioxolane | Relative Rate of SN2 Reaction | C-X Bond Energy (kJ/mol) | pKa of Conjugate Acid (H-X) | Anion Stability (X⁻) |
|---|---|---|---|---|
| Iodine (I) | Fastest | ~228 | -10 | Highest |
| Bromine (Br) | Fast | ~285 | -9 | High |
| Chlorine (Cl) | Moderate | ~346 | -7 | Moderate |
| Fluorine (F) | Slowest (Rarely used as a leaving group) | ~452 | 3.2 | Low |
Note: Relative rates are based on established principles for alkyl halides.[1][2] Bond energies are approximate values for a primary carbon-halogen bond. The pKa values reflect the acidity of the hydrohalic acids, indicating the stability of the conjugate base (the halide leaving group).[2]
Table 2: Qualitative Comparison of Product Yields in Nucleophilic Substitution
| Substrate | Nucleophile | Conditions | Expected Yield | Notes |
|---|---|---|---|---|
| 2-(Iodomethyl)-1,3-dioxolane | R-O⁻, R-S⁻, CN⁻, N₃⁻ | Mild (e.g., Room Temp) | Excellent | Fastest reaction, ideal for sensitive substrates.[1] |
| 2-(Bromomethyl)-1,3-dioxolane | R-O⁻, R-S⁻, CN⁻, N₃⁻ | Moderate (e.g., Gentle Heating) | Good to Excellent | A good balance of reactivity and stability. |
| 2-(Chloromethyl)-1,3-dioxolane | R-O⁻, R-S⁻, CN⁻, N₃⁻ | Forcing (e.g., Reflux, Catalyst) | Moderate to Good | Less reactive, often requires more vigorous conditions.[3] |
| 2-(Fluoromethyl)-1,3-dioxolane | R-O⁻, R-S⁻, CN⁻, N₃⁻ | Very Forcing | Poor / No Reaction | The C-F bond is very strong, making F⁻ a poor leaving group.[4][5] |
Note: This table provides expected relative yields based on the known reactivity of alkyl halides. Actual yields are dependent on the specific nucleophile, solvent, temperature, and reaction time.
Logical Relationship of Factors Affecting Leaving Group Potential
The following diagram illustrates the key physicochemical properties that determine the leaving group ability of a halogen in a nucleophilic substitution reaction. Weaker C-X bonds and greater stability of the resulting halide anion (X⁻) lead to a lower activation energy and a faster reaction rate.
Caption: Factors influencing halogen leaving group potential in SN2 reactions.
Experimental Protocols
The following are generalized methodologies for the synthesis of halogenated 2-(methyl)-1,3-dioxolanes and for the kinetic analysis of their substitution reactions.
Protocol 1: Synthesis of 2-(Halomethyl)-1,3-dioxolanes
-
A) Synthesis of 2-(Chloromethyl)-1,3-dioxolane:
-
Reactants: Chloroacetaldehyde dimethyl acetal and ethylene glycol.
-
Catalyst: A strong acid catalyst, such as Dowex 50 resin or p-toluenesulfonic acid.
-
Procedure: Combine chloroacetaldehyde dimethyl acetal and a slight excess of ethylene glycol in a round-bottom flask equipped with a distillation apparatus. Add the acid catalyst. Heat the mixture to facilitate the transacetalization reaction. Methanol is continuously removed by distillation to drive the equilibrium toward the product.
-
Workup: After the theoretical amount of methanol is collected, cool the reaction mixture and remove the catalyst by filtration. The crude product is then purified by fractional distillation under reduced pressure.
-
-
B) Synthesis of 2-(Bromomethyl)-1,3-dioxolane:
-
The procedure is analogous to the synthesis of the chloro- derivative, starting with bromoacetaldehyde dimethyl acetal and ethylene glycol.[6]
-
-
C) Synthesis of 2-(Iodomethyl)-1,3-dioxolane via Finkelstein Reaction:
-
Reactants: 2-(Chloromethyl)-1,3-dioxolane or 2-(Bromomethyl)-1,3-dioxolane and sodium iodide (NaI).
-
Solvent: Anhydrous acetone.
-
Procedure: Dissolve the starting chloro- or bromo-dioxolane in anhydrous acetone. Add an excess (typically 1.5-3 equivalents) of sodium iodide. The reaction mixture is stirred at room temperature or gently refluxed. The reaction is driven to completion by the precipitation of sodium chloride or sodium bromide, which are insoluble in acetone.
-
Workup: Monitor the reaction by TLC or GC. Upon completion, the precipitated salt is removed by filtration. The acetone is removed from the filtrate under reduced pressure. The resulting crude product is redissolved in a suitable organic solvent (e.g., diethyl ether), washed with aqueous sodium thiosulfate solution to remove any residual iodine, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated to yield the final product. Purification can be achieved by distillation under reduced pressure.
-
Protocol 2: General Methodology for Kinetic Analysis of Nucleophilic Substitution
-
Objective: To determine the second-order rate constant (k₂) for the reaction of a 2-(halomethyl)-1,3-dioxolane with a chosen nucleophile.
-
Methodology: The reaction rate can be monitored by tracking the disappearance of a reactant or the appearance of a product over time. This is often achieved using techniques like conductivity measurements, gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy.
-
Procedure (Example using GC):
-
Prepare stock solutions of the 2-(halomethyl)-1,3-dioxolane, the nucleophile, and an internal standard in a suitable solvent (e.g., acetonitrile, DMSO).
-
Equilibrate the reactant solutions to the desired reaction temperature in a thermostated bath.
-
Initiate the reaction by mixing the solutions to achieve known initial concentrations. It is common to use pseudo-first-order conditions where the nucleophile is in large excess.
-
At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling and dilution).
-
Add the internal standard to the quenched aliquot.
-
Analyze the concentration of the 2-(halomethyl)-1,3-dioxolane substrate in each aliquot by GC.
-
Data Analysis: Plot the natural logarithm of the substrate concentration versus time. For a pseudo-first-order reaction, this plot should be linear, and the slope will be equal to -k', where k' is the pseudo-first-order rate constant. The second-order rate constant (k₂) can then be calculated by dividing k' by the concentration of the excess nucleophile (k₂ = k' / [Nucleophile]). The experiment should be repeated at several temperatures to determine the activation energy (Ea) from an Arrhenius plot.
-
References
- 1. Chapter 4: Nucleophilic Substitution Part II – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. nbinno.com [nbinno.com]
Safety Operating Guide
Proper Disposal of 2-(3-Chloropropyl)-1,3-dioxolane: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-(3-Chloropropyl)-1,3-dioxolane is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound. As a chlorinated hydrocarbon, this compound is classified as a hazardous waste and must be managed accordingly. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Immediate Safety Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. The compound is a combustible liquid and can cause irritation to the eyes, skin, and respiratory tract. Adherence to the following safety protocols is mandatory:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Response: In the event of a spill, immediately alert personnel in the area. For small spills, absorb the chemical with an inert material (e.g., vermiculite, dry sand) and place it in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Quantitative Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 16686-11-6 |
| Molecular Formula | C₆H₁₁ClO₂ |
| Molecular Weight | 150.60 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 93-94 °C at 12 mmHg |
| Density | 1.142 g/mL at 20 °C |
| Flash Point | 79 °C (174.2 °F) - closed cup[1] |
| Storage Class | Combustible liquid |
Experimental Protocols: Disposal Procedures
The following step-by-step protocols outline the proper procedures for the disposal of this compound from a laboratory setting.
Protocol 1: Waste Collection and Segregation
-
Waste Identification: All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be treated as hazardous waste.
-
Waste Segregation: Collect this compound waste in a designated container separate from non-halogenated organic waste and other incompatible waste streams.
-
Container Selection: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure screw cap. Ensure the container is in good condition and free from leaks.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or volume. Include the date of accumulation.
Protocol 2: On-site Storage
-
Storage Location: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Incompatible Materials: Do not store with incompatible materials, such as strong oxidizing agents or bases.
Protocol 3: Final Disposal
-
Contact EHS: Once the waste container is full or has reached the designated accumulation time limit set by your institution, contact your environmental health and safety department to arrange for pickup.
-
Waste Manifest: Your EHS department will work with a licensed hazardous waste disposal company to transport and dispose of the chemical in accordance with all federal, state, and local regulations. The primary method of disposal for chlorinated hydrocarbons is typically high-temperature incineration.
-
RCRA Waste Code: While a specific Resource Conservation and Recovery Act (RCRA) waste code for this compound is not explicitly listed, it will likely be classified as a hazardous waste based on its characteristics (e.g., ignitability) or as a generic chlorinated hydrocarbon waste. Your EHS professional will make the final determination.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 2-(3-Chloropropyl)-1,3-dioxolane
For Immediate Use By Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper handling, storage, and disposal of 2-(3-Chloropropyl)-1,3-dioxolane. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is paramount when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Standard |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US). |
| Skin | Fire/flame resistant and impervious clothing. Handle with gloves inspected prior to use. | --- |
| Respiratory | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a suitable cartridge. | --- |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for safe handling and storage.
| Property | Value |
| Molecular Formula | C₆H₁₁ClO₂ |
| Molecular Weight | 150.60 g/mol [1] |
| Appearance | Liquid |
| Boiling Point | 93-94 °C at 12 mmHg |
| Density | 1.142 g/mL at 20 °C[1] |
| Flash Point | 79 °C (174.2 °F) - closed cup[1] |
Toxicity and Exposure Limits
As of the latest available data, specific quantitative toxicity data (such as LD50 or LC50) and occupational exposure limits (OELs) for this compound have not been established. It is recommended to handle this chemical with a high degree of caution, assuming it to be potentially hazardous.
Operational Plans: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Use non-sparking tools and explosion-proof equipment.
-
Prevent the formation of dust and aerosols.
-
Take precautionary measures against static discharge.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store separately from foodstuff containers.
Spill Response Protocol
In the event of a spill, a calm and methodical response is critical to containment and cleanup. The following workflow outlines the necessary steps.
Disposal Plan
All waste containing this compound, including contaminated absorbent materials and personal protective equipment, must be treated as hazardous waste.
-
Collection: Collect all contaminated materials in a suitable, labeled, and closed container.
-
Storage: Store waste containers in a designated and secure area, segregated from incompatible materials.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all institutional, local, and national regulations. Do not dispose of this chemical down the drain.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
